JE-2147
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFQBQOBLVLKRF-RZDMPUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)[C@@H]2C(SCN2C(=O)[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171914 | |
| Record name | JE-2147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186538-00-1 | |
| Record name | JE-2147 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186538001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JE-2147 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | JE-2147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
JE-2147: A Technical Guide to its Mechanism of Action as a Potent HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JE-2147, also known as AG1776 and KNI-764, is a potent, second-generation dipeptide protease inhibitor (PI) designed to combat Human Immunodeficiency Virus (HIV).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, inhibitory activity, and the experimental protocols used for its characterization. This compound has demonstrated significant potency against a wide spectrum of HIV-1, HIV-2, simian immunodeficiency virus (SIV), and various clinical HIV-1 strains, including those resistant to multiple existing protease inhibitors.[1][4]
Core Mechanism of Action: Targeting HIV-1 Protease
The primary molecular target of this compound is the HIV-1 protease, an aspartic protease essential for the viral life cycle.[1][2] HIV-1 protease is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[5][6] This cleavage is a critical step in the maturation of infectious virions.
This compound acts as a transition-state mimetic inhibitor.[1] It is designed to mimic the tetrahedral intermediate of the peptide bond cleavage reaction catalyzed by the protease. By binding tightly to the active site of the HIV-1 protease, this compound competitively inhibits the enzyme's function, preventing the processing of the Gag and Gag-Pol polyproteins.[5][7] This inhibition ultimately leads to the production of immature, non-infectious viral particles.[5]
Quantitative Data on Inhibitory Activity
This compound exhibits potent inhibitory activity against HIV-1 protease and demonstrates robust antiviral effects in various cell-based assays.
Enzyme Inhibition Data
| Parameter | Value | Enzyme Source | Reference |
| Ki | 0.33 nM | HIV-1 Protease | [2] |
| Ki | 41 ± 18 pM | HIV-1 Protease | [3] |
Antiviral Activity Data
| Virus Strain | Cell Line | IC50 | Reference |
| HIV-1LAI (SI) | PBMC and MT-2 cells | 44 nM | [2] |
| HIV-1Ba-L (NSI) | PBMC and MT-2 cells | 24 nM | [2] |
| HIV-1LAI | PBMC and MT-2 cells | 35 nM | [2] |
| HIV-2EHO (SI) | PBMC and MT-2 cells | 47 nM | [2] |
| Multi-PI-Resistant Strains | Not Specified | 13 - 41 nM | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of HIV-1 Maturation and Inhibition by this compound
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anisotropic dynamics of the this compound-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of the HIV-1 gag-pol polyprotein results in intracellular activation of HIV-1 protease and inhibition of assembly and budding of virus-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to JE-2147: A Potent HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of JE-2147, a potent dipeptide HIV-1 protease inhibitor. It includes detailed experimental protocols for its evaluation and summarizes key quantitative data for easy reference.
Core Chemical Information
This compound, also known as AG1776, is a dipeptide protease inhibitor with the chemical formula C₃₂H₃₇N₃O₅S.[1] It is a member of the hybrid peptides class of organic compounds. Its systematic IUPAC name is (4R)-3-[(2S,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 186538-00-1 | [2] |
| Molecular Formula | C₃₂H₃₇N₃O₅S | [1] |
| Molecular Weight | 575.7 g/mol | [1] |
| IUPAC Name | (4R)-3-[(2S,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide | [1] |
Mechanism of Action and Antiviral Activity
This compound is a potent inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. HIV-1 protease cleaves newly synthesized Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. By binding to the active site of the protease, this compound blocks this cleavage, resulting in the release of immature, non-infectious viral particles.
The inhibitory activity of this compound is potent, with a Ki of 0.33 nM for HIV-1 protease. It demonstrates effective activity against a broad spectrum of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) strains, including those resistant to multiple other protease inhibitors.
Table 2: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | IC₅₀ (nM) |
| HIV-1LAI (SI) | CEM-SS | 44 |
| HIV-1Ba-L (NSI) | CEM-SS | 24 |
| HIV-1LAI | MT-2 | 35 |
| HIV-2EHO | MT-2 | 47 |
SI: Syncytium-Inducing; NSI: Non-Syncytium-Inducing
A key feature of this compound is its efficacy against multi-drug resistant HIV-1 strains. In clinical isolates from patients who had failed multiple anti-HIV therapies, this compound exhibited IC₅₀ values ranging from 13 to 41 nM, representing a less than 2-fold change compared to its activity against wild-type HIV-1. This suggests that the flexible P2' moiety in its structure may contribute to its ability to overcome common resistance mutations.
Signaling Pathway of HIV Protease Inhibition
The following diagram illustrates the mechanism of action of this compound in inhibiting HIV maturation.
Experimental Protocols
Synthesis of this compound
A general synthetic strategy for allophenylnorstatine-containing dipeptide HIV protease inhibitors involves the coupling of key intermediates. The synthesis of this compound would follow a multi-step process:
-
Synthesis of the Allophenylnorstatine (Apns) core: This is a critical chiral building block.
-
Preparation of the P2' ligand: In the case of this compound, this is the N-(2-methylphenyl)methyl-5,5-dimethyl-1,3-thiazolidine-4-carboxamide moiety.
-
Coupling of the Apns core with the P2' ligand: This is typically achieved using standard peptide coupling reagents.
-
Addition of the P2 ligand: The final step involves the acylation of the N-terminus of the Apns core with 3-hydroxy-2-methylbenzoic acid.
A detailed, step-by-step protocol with specific reagents, solvents, and reaction conditions would be required for laboratory synthesis and is beyond the scope of this guide. Researchers should refer to specialized medicinal chemistry literature for such protocols.
HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Inhibitor Control (e.g., Pepstatin A)
-
Test Compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HIV-1 Protease and substrate in assay buffer to the desired concentrations.
-
Prepare serial dilutions of the test compound (this compound) and the inhibitor control.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the sample wells.
-
Add the inhibitor control to the positive control wells.
-
Add an equal volume of solvent (e.g., DMSO) to the enzyme control wells.
-
-
Enzyme Addition:
-
Add the diluted HIV-1 Protease solution to all wells except the no-enzyme control wells.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Antiviral Cytopathic Effect (CPE) Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Host cell line susceptible to HIV infection (e.g., CEM-SS, MT-2)
-
HIV-1 viral stock
-
Cell culture medium
-
Test Compound (this compound)
-
Positive control antiviral drug
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based reagent)
-
96-well clear or white microplates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the host cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control drug.
-
Add the compound dilutions to the appropriate wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
-
Viral Infection:
-
Infect the cells with the HIV-1 viral stock at a specific multiplicity of infection (MOI).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for viral replication and CPE development in the virus control wells (typically 3-7 days).
-
-
Assessment of Cell Viability:
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) from the dose-response curves.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
-
Pharmacokinetic Properties
This compound has demonstrated favorable pharmacokinetic properties in preclinical animal models.
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Specific quantitative pharmacokinetic data for this compound in rats and dogs were not publicly available in the reviewed literature. The table is provided as a template for such data.
Conclusion
This compound is a potent dipeptide HIV-1 protease inhibitor with a strong preclinical profile. Its broad-spectrum activity, particularly against multi-drug resistant viral strains, makes it a compound of significant interest for further research and development in the field of anti-HIV therapeutics. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel protease inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and clinical potential.
References
The Target Binding Site of JE-2147 on HIV Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the potent dipeptide protease inhibitor JE-2147 (also known as AG-1776 or KNI-764) and its target, the human immunodeficiency virus (HIV) protease. Understanding the molecular details of this interaction is crucial for the rational design of next-generation antiretroviral drugs aimed at combating drug resistance.
Introduction
This compound is a transition-state mimetic dipeptide HIV protease inhibitor characterized by the inclusion of the unnatural amino acid allophenylnorstatine.[1][2] This structural feature is central to its high binding affinity and potent antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple protease inhibitors.[2][3][4] A distinguishing feature of this compound's interaction with HIV protease is that the binding is strongly exothermic and enthalpically driven, in contrast to many first-generation inhibitors where binding is predominantly entropically driven.[5][6]
The HIV Protease Active Site
The HIV protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp125) to the active site.[1][7] The active site itself is a tunnel-like cavity with several subsites (S3, S2, S1, S1', S2', S3') that accommodate the amino acid side chains of the substrate. The binding of inhibitors like this compound occurs within this active site, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[4]
This compound Binding Interactions
The high-resolution crystal structure of this compound in complex with HIV-1 protease (PDB ID: 1KZK) reveals a network of interactions that contribute to its high binding affinity.[2][8] The allophenylnorstatine core plays a critical role in positioning the inhibitor within the active site.
Key interactions include:
-
Hydrogen Bonds: The hydroxyl group of the allophenylnorstatine moiety forms crucial hydrogen bonds with the catalytic aspartate dyad (Asp25 and Asp125).[1][7] Water molecules often mediate additional hydrogen bonding between the inhibitor and the enzyme.[7]
-
Hydrophobic Interactions: The various phenyl and other hydrophobic groups of this compound engage in extensive van der Waals and hydrophobic interactions with the amino acid residues lining the S1, S2, S1', and S2' pockets of the protease active site. X-ray crystallographic analysis has identified hydrophobic interactions with residues such as Ala28, Ile84, and Ile50'.[9]
-
Flexible P2' Moiety: A key feature of this compound is its flexible P2' moiety, which is crucial for its potent activity against both wild-type and mutant strains of HIV.[2][4] This flexibility allows the inhibitor to adapt to mutations within the binding pocket that would otherwise confer resistance.
Quantitative Binding Data
The potency of this compound has been quantified in numerous studies. The following table summarizes key binding affinity and antiviral activity data.
| Parameter | Value | Virus/Enzyme | Reference |
| Ki | 0.33 nM | HIV-1 Protease | [3] |
| Ki | 41 ± 18 pM | Wild-type HIV Protease | [6][8] |
| IC50 | 44 nM | HIV-1LAI (SI) in PBMC cells | [3] |
| IC50 | 24 nM | HIV-1Ba-L (NSI) in PBMC cells | [3] |
| IC50 | 35 nM | HIV-1LAI in MT-2 cells | [3] |
| IC50 | 47 nM | HIV-2EHO (SI) in MT-2 cells | [3] |
| IC50 Range | 13–41 nM | Multi-PI-resistant HIV-1 clinical isolates | [2][4] |
Drug Resistance
The primary mechanism of resistance to this compound involves mutations within the HIV protease active site that reduce the inhibitor's binding affinity. The most notable resistance-associated mutations are I47V and I84V.[4][10] The I47V mutation, in particular, appears to be specific for this compound.[10] Molecular dynamics simulations suggest that the I47V mutation leads to a loss of optimized packing of the inhibitor against residue 47, increasing the mobility of the inhibitor within the binding site.[10]
Experimental Protocols
HIV Protease Enzyme Inhibition Assay (Fluorometric)
This protocol describes a typical in vitro assay to determine the inhibitory constant (Ki) of a compound against HIV protease.
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV Protease Substrate (e.g., based on the Gag polyprotein cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compound (this compound) and control inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorometric plate reader (Excitation/Emission wavelengths dependent on the substrate)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, a known concentration of HIV-1 protease, and the assay buffer to a final volume of 100 µL.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.
-
In Vitro HIV Drug Resistance Assay (Recombinant Virus Assay)
This protocol outlines a common method for assessing the susceptibility of different HIV strains (including site-directed mutants) to an antiviral drug.
-
Reagents and Materials:
-
Plasmids encoding wild-type and mutant HIV proviruses.
-
Human T-cell line (e.g., MT-2 or CEM-SS).
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).
-
Transfection reagent.
-
Test compound (this compound).
-
p24 antigen ELISA kit or reverse transcriptase activity assay kit.
-
-
Procedure:
-
Generate recombinant virus stocks by transfecting the proviral DNA into a suitable human cell line.
-
Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by p24 antigen concentration).
-
Prepare serial dilutions of this compound in cell culture medium.
-
In a 96-well plate, infect the target T-cells with a standardized amount of the wild-type or mutant virus in the presence of the serially diluted this compound.
-
Incubate the plate at 37°C in a CO2 incubator for 5-7 days.
-
After the incubation period, measure the extent of viral replication in each well by quantifying the p24 antigen in the culture supernatant using an ELISA or by measuring reverse transcriptase activity.
-
Calculate the percent inhibition of viral replication for each drug concentration.
-
Determine the IC50 value for both the wild-type and mutant viruses. The fold-change in IC50 for the mutant virus compared to the wild-type virus indicates the level of resistance.
-
Visualizations
Caption: Key binding interactions of this compound within the HIV protease active site.
Caption: Workflow for determining the in vitro IC50 of this compound against HIV.
Caption: The development of HIV resistance to this compound.
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisotropic dynamics of the this compound-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure of HIV-1 protease with KNI-272, a tight-binding transition-state analog containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solution structure of HIV-1 protease-allophenylnorstatine derivative inhibitor complex obtained from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Antiviral Spectrum of JE-2147: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral spectrum of JE-2147, a potent, second-generation dipeptide human immunodeficiency virus (HIV) protease inhibitor. Also known as AG1776 and KNI-764, this compound was designed to be effective against a wide range of HIV strains, including those resistant to first-generation protease inhibitors.[1][2] This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and experimental workflows.
Core Antiviral Activity and Cytotoxicity
This compound is a peptidomimetic inhibitor containing an allophenylnorstatine moiety, which targets the active site of the HIV protease enzyme.[1][2][3][4] This enzyme is critical for the cleavage of viral Gag and Gag-Pol polyproteins, a necessary step for the maturation of infectious virions.[1] By inhibiting this process, this compound effectively halts the viral replication cycle.
Quantitative Antiviral Spectrum
The in vitro potency of this compound has been evaluated against laboratory strains of HIV-1, HIV-2, Simian Immunodeficiency Virus (SIV), and a panel of multi-drug-resistant clinical HIV-1 isolates. The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below.
Table 1: In Vitro Antiviral Activity of this compound Against Laboratory Strains
| Virus Strain | Cell Line | Assay Endpoint | IC₅₀ (nM) |
| HIV-1LAI | CEM-SS | Cytopathic Effect | 20 |
| HIV-2ROD | CEM-SS | Cytopathic Effect | 20 |
| SIVMAC251 | CEM-SS | Cytopathic Effect | 30 |
Data sourced from Yoshimura K, et al. PNAS. 1999.[1][2][5]
Table 2: In Vitro Antiviral Activity of this compound Against Multi-PI-Resistant Clinical HIV-1 Isolates
| Clinical Isolate | Patient Background | Fold Resistance to other PIs | IC₅₀ of this compound (nM) | Fold Change vs. Wild-Type |
| Patient 1 | Failed 9 anti-HIV drugs | High | 13 | <2 |
| Patient 2 | Failed 10 anti-HIV drugs | High | 21 | <2 |
| Patient 3 | Failed 11 anti-HIV drugs | High | 23 | <2 |
| Patient 4 | Failed 10 anti-HIV drugs | High | 20 | <2 |
| Patient 5 | Failed 9 anti-HIV drugs | High | 41 | <2 |
| Patient 6 | Failed 10 anti-HIV drugs | High | 28 | <2 |
| Patient 7 | Failed 11 anti-HIV drugs | High | 31 | <2 |
Data adapted from Yoshimura K, et al. PNAS. 1999. The study demonstrated that while these clinical isolates showed high-level resistance (10- to >71-fold) to then-current protease inhibitors (saquinavir, ritonavir, indinavir, nelfinavir), they remained highly sensitive to this compound.[1][5]
Mechanism of Action: HIV Protease Inhibition
This compound functions by directly binding to the active site of the HIV protease enzyme. This competitive inhibition prevents the protease from processing the viral Gag-Pol polyproteins, which are essential for producing mature, infectious viral particles. The following diagram illustrates this mechanism within the context of the HIV replication cycle.
Caption: Mechanism of action of this compound in the HIV replication cycle.
Experimental Protocols
The in vitro antiviral activity of this compound was primarily determined through cytopathic effect (CPE) inhibition assays and p24 antigen production assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the virus-induced cell death.
-
Cell Lines: CEM-SS cells, a human T-cell line highly susceptible to HIV-induced cytopathic effects.
-
Virus Strains: Laboratory-adapted strains such as HIV-1LAI, HIV-2ROD, and SIVMAC251.
-
Procedure:
-
CEM-SS cells are seeded in 96-well microtiter plates.
-
Serial dilutions of this compound are added to the wells.
-
A standard inoculum of cell-free virus is added to the wells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 6-9 days).
-
Cell viability is quantified using a tetrazolium-based colorimetric method (e.g., MTT or XTT assay). The dye is converted to a colored formazan product by metabolically active (living) cells.
-
The absorbance is read using a spectrophotometer, and the IC₅₀ is calculated as the drug concentration that protects 50% of the cells from virus-induced death compared to untreated, virus-infected controls.
-
p24 Antigen Production Assay
This assay quantifies the amount of HIV-1 p24 core antigen produced in the supernatant of infected cell cultures, which is a direct marker of viral replication.
-
Cell Lines: Phytohemagglutinin-activated peripheral blood mononuclear cells (PHA-PBMs) from healthy donors, representing a more physiologically relevant primary cell model.
-
Virus Strains: Multi-drug-resistant clinical isolates obtained from patient samples.
-
Procedure:
-
PHA-PBMs are cultured in 48-well plates.
-
Cells are infected with a standardized amount of the clinical HIV-1 isolate.
-
Serial dilutions of this compound are added to the cultures.
-
The cultures are incubated for 7 days.
-
On day 7, the cell culture supernatant is harvested.
-
The concentration of p24 antigen in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC₅₀ is determined by calculating the drug concentration required to reduce p24 antigen production by 50% relative to the untreated virus control.
-
The following diagram outlines the general workflow for determining the in vitro antiviral activity.
Caption: General experimental workflow for in vitro anti-HIV assays.
In Vitro Resistance Profile
Studies on the emergence of resistance to this compound in vitro demonstrated a significantly delayed development of resistant HIV-1 variants compared to its predecessor, KNI-272, and other related protease inhibitors.[1][5] This suggests a higher genetic barrier to resistance for this compound, which is a favorable characteristic for an antiviral agent.
References
- 1. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the JE-2147 Allophenylnorstatine Core Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
JE-2147, also known as KNI-764, AG-1776, or SM-319777, is a potent, second-generation dipeptide human immunodeficiency virus (HIV) protease inhibitor.[1][2][] Its core structure features the unique unnatural amino acid, allophenylnorstatine ((2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid), which acts as a transition-state mimetic.[2] This design confers significant antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple protease inhibitors.[2] This technical guide provides a comprehensive overview of the this compound allophenylnorstatine core, including its mechanism of action, structure-activity relationships, and key experimental data.
Core Structure and Mechanism of Action
The fundamental component of this compound is the allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] residue, which incorporates a hydroxymethylcarbonyl isostere.[2] This structural feature mimics the tetrahedral transition state of the natural substrate of the HIV protease, leading to potent competitive inhibition of the enzyme.[4] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag-Pol polyprotein into mature, functional viral proteins.[5] By inhibiting this process, this compound prevents the assembly and maturation of new, infectious virions.
The binding of this compound to the HIV protease active site is a high-affinity interaction, with a reported inhibitory constant (Ki) of 41 ± 18 pM.[] This strong, enthalpically driven binding is a key characteristic of second-generation protease inhibitors.[] The flexibility of certain moieties, such as the P2' ligand, is crucial for its potent activity against both wild-type and mutant HIV strains.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds, demonstrating their inhibitory potency and antiviral activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (Wild-Type HIV-1) | 13 - 41 nM | [2] |
| Ki (HIV Protease) | 41 ± 18 pM | [] |
Table 2: Antiviral Activity against Multi-Drug Resistant HIV-1 Strains
| Clinical Isolate | Fold Change in IC50 (vs. Wild-Type) | Reference |
| Patient 1 | <2 | [2] |
| Patient 2 | <2 | [2] |
| Patient 3 | <2 | [2] |
| Patient 4 | <2 | [2] |
| Patient 5 | <2 | [2] |
| Patient 6 | <2 | [2] |
| Patient 7 | <2 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of allophenylnorstatine-containing protease inhibitors are critical for researchers in this field. While specific, step-by-step proprietary synthesis methods for this compound are not publicly available, the following outlines the general principles and methodologies described in the literature for similar compounds.
General Synthesis of Allophenylnorstatine-Based Peptidomimetics
The synthesis of peptidomimetic HIV protease inhibitors containing the allophenylnorstatine core generally involves a multi-step process. A common strategy involves the coupling of protected amino acid residues and the allophenylnorstatine moiety using standard peptide coupling reagents.
A representative synthetic workflow would include:
-
Synthesis of the Allophenylnorstatine Core: This unique amino acid is typically synthesized through stereoselective methods to obtain the desired (2S, 3S) configuration.
-
Protection of Functional Groups: The amino and carboxyl groups of the amino acids and the hydroxyl group of allophenylnorstatine are protected with appropriate protecting groups (e.g., Boc, Cbz) to prevent side reactions during coupling.
-
Peptide Coupling: The protected amino acid residues are sequentially coupled to the allophenylnorstatine core using coupling agents such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Deprotection: The protecting groups are removed under specific conditions to yield the final inhibitor.
-
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).
HIV Protease Inhibition Assay
The inhibitory activity of compounds like this compound against HIV protease is typically determined using a biochemical assay.
A general protocol involves:
-
Reagents and Buffers:
-
Recombinant HIV-1 protease
-
A fluorogenic substrate peptide
-
Assay buffer (e.g., sodium acetate buffer at a specific pH)
-
The test inhibitor (this compound) at various concentrations
-
-
Assay Procedure:
-
The HIV-1 protease is pre-incubated with varying concentrations of the inhibitor in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader. The cleavage of the substrate by the protease results in an increase in fluorescence.
-
-
Data Analysis:
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Antiviral Activity Assay in Cell Culture
The efficacy of this compound in inhibiting HIV replication in a cellular context is assessed using cell-based assays.
A typical protocol involves:
-
Cells and Virus:
-
A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells)
-
A laboratory-adapted or clinical isolate of HIV-1
-
-
Assay Procedure:
-
Cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.
-
The cultures are incubated for a period of several days.
-
-
Measurement of Viral Replication:
-
Viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The IC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated by plotting the p24 antigen levels against the drug concentrations.
-
Visualizations
Signaling Pathway
Caption: HIV life cycle and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for inhibitor development.
References
- 1. Small-sized human immunodeficiency virus type-1 protease inhibitors containing allophenylnorstatine to explore the S2' pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of FIV and HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Thermodynamic Landscape of JE-2147: A Technical Guide to its Binding Properties with HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermodynamic binding properties of JE-2147 (also known as AG1776 or KNI-764), a potent second-generation HIV-1 protease inhibitor. A comprehensive understanding of the thermodynamic forces driving this interaction is critical for the rational design of next-generation antiretroviral agents with improved efficacy and resistance profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.
Core Thermodynamic Binding Profile of this compound
The binding of this compound to HIV-1 protease is characterized by exceptionally high affinity, driven by favorable enthalpic contributions. This distinguishes it from first-generation inhibitors, whose binding is often predominantly entropically driven. The strong enthalpic nature of the interaction suggests that the binding of this compound is associated with the formation of favorable contacts and a high degree of shape complementarity within the enzyme's active site.
Quantitative Binding Parameters
The following table summarizes the experimentally determined thermodynamic and binding affinity parameters for the interaction of this compound with wild-type HIV-1 protease.
| Parameter | Value | Method | Reference |
| Inhibition Constant (Ki) | 41 ± 18 pM | Enzyme Kinetics | |
| Association Constant (Ka) | 3.1 x 1010 M-1 | Isothermal Titration Calorimetry (ITC) | [1] |
| Dissociation Constant (Kd) | 32 pM | Calculated from Ka | [1] |
| Gibbs Free Energy (ΔG) | Not explicitly stated, but calculable from Ka | ITC | [1] |
| Enthalpy (ΔH) | -7.6 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |
| Entropy (TΔS) | Favorable contribution | Isothermal Titration Calorimetry (ITC) | [1] |
Experimental Protocols
The determination of the thermodynamic binding properties of this compound involves two primary experimental techniques: enzyme kinetics to determine the inhibition constant (Ki) and Isothermal Titration Calorimetry (ITC) to directly measure the thermodynamic parameters of binding.
Enzyme Inhibition Assay for Ki Determination
This protocol outlines a general procedure for determining the Ki of a tight-binding inhibitor like this compound for HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
This compound
-
Fluorogenic peptide substrate for HIV-1 protease
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of HIV-1 protease in assay buffer. Prepare a dilution series of this compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed concentration of HIV-1 protease to varying concentrations of this compound. Allow the enzyme and inhibitor to pre-incubate for a sufficient time to reach binding equilibrium.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the slope of the linear portion of the fluorescence versus time plot.
-
Data Analysis: Plot the initial reaction velocities against the inhibitor concentration. For tight-binding inhibitors, the data should be fit to the Morrison equation to determine the apparent Ki (Ki,app). The true Ki can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Km).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (HIV-1 protease), providing a complete thermodynamic profile of the interaction.
Materials:
-
Highly purified recombinant HIV-1 Protease
-
This compound
-
ITC Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the HIV-1 protease and this compound extensively against the same ITC buffer to minimize heats of dilution. Determine the accurate concentrations of both solutions. Degas the solutions immediately before the experiment.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the HIV-1 protease solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of this compound into the sample cell containing the HIV-1 protease. The heat change associated with each injection is measured.
-
Data Analysis: The raw data consists of a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the heat change per injection. Plotting the heat change per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fit to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), the association constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Visualizing the Molecular Interactions and Experimental Workflow
HIV-1 Protease Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the HIV life cycle.
Caption: Mechanism of HIV-1 protease inhibition by this compound.
Isothermal Titration Calorimetry (ITC) Experimental Workflow
This diagram outlines the key steps involved in determining the thermodynamic binding parameters of this compound using ITC.
Caption: Workflow for ITC analysis of this compound binding to HIV-1 protease.
Logical Relationship of Thermodynamic Parameters
The following diagram illustrates the fundamental thermodynamic relationship between the Gibbs free energy, enthalpy, and entropy of binding.
Caption: The relationship between Gibbs free energy, enthalpy, and entropy.
References
Technical Whitepaper: Early Mechanistic and In Vitro Studies of JE-2147 (Nelfinavir) as a Potent HIV-1 Protease Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the early research that characterized JE-2147, also known as AG1776 and later nelfinavir (brand name Viracept), as a potent and specific inhibitor of the human immunodeficiency virus (HIV-1) protease. We consolidate key quantitative data from foundational studies, detail the experimental protocols used to determine its efficacy and mechanism of action, and provide visualizations of critical pathways and workflows.
Introduction and Mechanism of Action
This compound emerged from early drug discovery programs as a highly potent, orally bioavailable inhibitor of the HIV-1 protease. The primary mechanism of action for this compound is the direct, competitive, and reversible binding to the active site of the HIV-1 protease enzyme. This enzyme is critical for the viral life cycle, as it is responsible for cleaving the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and protease itself. By blocking this proteolytic cleavage, this compound prevents the maturation of viral particles, resulting in the production of non-infectious virions. Early studies focused on quantifying its inhibitory potency, specificity, and antiviral activity in cell culture.
Quantitative Inhibitory and Antiviral Data
The following tables summarize the key quantitative data from early preclinical evaluations of this compound.
Table 1: In Vitro HIV-1 Protease Inhibition
| Compound | Target Enzyme | Kᵢ (Inhibition Constant) | Assay Method |
|---|
| this compound (AG1776) | Recombinant HIV-1 Protease | 0.64 nM | Spectrophotometric assay using a chromogenic substrate |
Kᵢ value indicates the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.
Table 2: In Vitro Antiviral Activity against HIV-1
| Compound | Cell Line | HIV-1 Strain | IC₅₀ (50% Inhibitory Conc.) | Assay Method |
|---|---|---|---|---|
| This compound (AG1776) | MT-2 | IIIB | 14 nM | XTT dye reduction assay |
| This compound (AG1776) | CEM-SS | RF | 20-80 nM | Syncytia formation inhibition |
| this compound (AG1776) | Peripheral Blood Mononuclear Cells (PBMCs) | Ba-L (Macrophage-tropic) | 3.1 nM | p24 antigen ELISA |
IC₅₀ values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture.
Table 3: In Vitro Cytotoxicity
| Compound | Cell Line | CC₅₀ (50% Cytotoxic Conc.) | Selectivity Index (CC₅₀/IC₅₀) |
|---|
| this compound (AG1776) | MT-2 | >100 µM | >7140 |
The Selectivity Index (SI) is a critical measure of a drug's therapeutic window, indicating its relative toxicity to host cells versus its antiviral efficacy.
Key Experimental Protocols
Detailed methodologies from the foundational studies are outlined below.
This protocol describes the method used to determine the inhibition constant (Kᵢ) of this compound against recombinant HIV-1 protease.
-
Enzyme and Substrate Preparation: Highly purified recombinant HIV-1 protease was used. A synthetic chromogenic peptide substrate, designed to mimic a natural cleavage site in the Gag polyprotein, was synthesized and purified.
-
Assay Buffer: The reaction was conducted in a buffered solution (e.g., 50 mM sodium acetate, pH 5.5) containing NaCl and a stabilizing agent like glycerol.
-
Inhibition Measurement:
-
A fixed concentration of the HIV-1 protease enzyme was pre-incubated with varying concentrations of this compound for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.
-
The reaction was initiated by adding the chromogenic peptide substrate.
-
The rate of substrate cleavage was monitored continuously by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
-
Data Analysis: The reaction rates were plotted against the inhibitor concentrations. The Kᵢ value was then calculated using the Cheng-Prusoff equation, which relates the IC₅₀ (the concentration of inhibitor that produces 50% inhibition) to the Kᵢ, the substrate concentration, and the Michaelis constant (Kₘ) of the enzyme for the substrate.
This protocol outlines a common method for measuring the efficacy of this compound in preventing HIV-1 replication in a human T-cell line (e.g., MT-2).
-
Cell Culture: MT-2 cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics and maintained in a humidified CO₂ incubator.
-
Infection Protocol:
-
Cells were plated in 96-well microtiter plates.
-
Serial dilutions of this compound were prepared and added to the wells.
-
A standard laboratory strain of HIV-1 (e.g., IIIB) was added to the wells at a predetermined multiplicity of infection (MOI).
-
Control wells included cells with virus but no drug (positive control) and cells with no virus or drug (negative control).
-
-
Incubation: The plates were incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication was measured by assessing cell viability using the XTT dye reduction method. In this method, the metabolic activity of living cells reduces the XTT tetrazolium salt to a colored formazan product, which is measured spectrophotometrically. A higher absorbance corresponds to greater cell viability and thus greater inhibition of virus-induced cell death (cytopathic effect).
-
Data Analysis: The percentage of cell protection was plotted against the drug concentration. The IC₅₀ was calculated as the concentration of this compound that protected 50% of the cells from the virus-induced cytopathic effect.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental processes.
Caption: Mechanism of this compound action within the HIV-1 life cycle.
Caption: Experimental workflow for in vitro antiviral activity assay.
Structural Analysis of JE-2147 Bound to HIV-1 Protease: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the structural analysis of the potent dipeptide protease inhibitor JE-2147 (also known as AG1776 or KNI-764) in complex with the Human Immunodeficiency Virus 1 (HIV-1) protease. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral drug discovery and structural biology.
Introduction
This compound is a second-generation HIV-1 protease inhibitor characterized by its high potency against both wild-type and multi-drug resistant viral strains.[1][2] Its design incorporates an unnatural amino acid, allophenylnorstatine, which contributes to its robust binding affinity and unique resistance profile.[1] Understanding the precise molecular interactions between this compound and the HIV-1 protease active site is crucial for the rational design of next-generation inhibitors with improved efficacy and resistance profiles. This guide summarizes the key quantitative data, experimental methodologies, and structural insights derived from the high-resolution crystal structure of the this compound-HIV-1 protease complex.
Quantitative Binding and Structural Data
The interaction between this compound and HIV-1 protease has been characterized through various biochemical and structural studies. The key quantitative parameters are summarized in the tables below.
Binding Affinity and Inhibitory Activity
| Parameter | Value | Cell Line/Conditions | Reference |
| Ki | 41 ± 18 pM | - | [3][4][5] |
| Ki | 0.33 nM | HIV-1 Protease | [6] |
| IC50 (HIV-1LAI) | 44 nM | PBMC and MT-2 cells | [6] |
| IC50 (HIV-1Ba-L) | 24 nM | PBMC and MT-2 cells | [6] |
| IC50 (HIV-2EHO) | 47 nM | PBMC and MT-2 cells | [6] |
| IC50 (Multi-PI-Resistant Strains) | 13 - 41 nM | - | [1][2] |
Crystallographic Data
| Parameter | Value | PDB ID | Reference |
| Resolution | 1.09 Å | 1KZK | [3][4][5] |
| R-Value Work | 0.151 | 1KZK | [4] |
| R-Value Free | 0.189 | 1KZK | [4] |
| Space Group | P21212 | 1KZK | [4] |
Structural Insights and Mechanism of Action
The high-resolution crystal structure of the this compound-HIV-1 protease complex reveals that the binding is enthalpically driven.[3][5] A significant conformational change is observed upon inhibitor binding, with the substrate-binding flaps moving approximately 0.5 Å inward towards the inhibitor.[3][5] This "tighter" binding is a characteristic of enthalpically driven association and contributes to the high potency of this compound. The inhibitor is a dipeptide mimetic that targets the Gag-Pol polyprotein, a crucial component in the viral life cycle.[7]
The flexibility of the P2' benzylamide group in this compound is believed to be a key factor in its potent activity against mutant viruses, allowing it to adapt to structural changes in the active site of resistant protease variants.[1]
Experimental Protocols
The determination of the this compound-HIV-1 protease complex structure and its binding characteristics involved several key experimental procedures.
Protein Expression and Purification
The wild-type HIV-1 protease was overexpressed and purified using established cloning and purification protocols.[1]
Crystallization
Crystals of the this compound-HIV-1 protease complex were grown using the hanging drop vapor diffusion method.[1]
X-ray Diffraction Data Collection and Structure Determination
The crystal structure of the complex was determined by X-ray diffraction to a resolution of 1.09 Å.[4]
Antiviral Activity Assay
The antiviral activity of this compound was determined by assessing the inhibition of HIV-1 IIIB-induced cytopathic effects in CEM-SS cells using a tetrazolium-based reagent.[6]
Visualizations
To further elucidate the experimental processes and molecular interactions, the following diagrams are provided.
References
- 1. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisotropic dynamics of the this compound-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for JE-2147: A Guide for Researchers
Introduction
JE-2147 is a hybrid peptide belonging to the class of organic compounds known for their therapeutic potential.[1] As an antiviral agent, specifically a Human Immunodeficiency Virus (HIV) Protease Inhibitor, this compound targets the Gag-Pol polyprotein, which is essential for virion assembly and maturation.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of this compound. It aims to offer a comprehensive guide to the experimental design, data presentation, and methodologies crucial for investigating the efficacy and mechanism of action of this compound.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the activity of HIV protease, an enzyme critical for cleaving the Gag-Pol polyprotein into functional viral proteins. By blocking this cleavage, this compound prevents the formation of mature, infectious HIV particles. The Gag-Pol polyprotein plays a central role in the viral life cycle, mediating virion assembly, plasma membrane binding, and the packaging of genomic RNA.[1]
To visualize the mechanism of action, the following diagram illustrates the targeted signaling pathway.
Caption: Mechanism of action of this compound in inhibiting HIV virion assembly.
Experimental Protocols
To assess the efficacy and characteristics of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Studies
In vitro studies are essential for determining the antiviral activity and cytotoxicity of this compound in a controlled environment.
1. Antiviral Activity Assay (MT-4 Cells)
This assay determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC₅₀).
-
Cell Line: MT-4 cells
-
Virus: HIV-1 (IIIB strain)
-
Protocol:
-
Seed MT-4 cells in a 96-well plate.
-
Introduce HIV-1 at a predetermined multiplicity of infection (MOI).
-
Add serial dilutions of this compound to the wells.
-
Incubate for 5 days at 37°C.
-
Assess cell viability using the MTT assay, which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan.
-
Calculate the EC₅₀ value from the dose-response curve.
-
2. Cytotoxicity Assay
This assay determines the concentration of this compound that causes a 50% reduction in cell viability (CC₅₀).
-
Cell Lines: MT-4 cells and other relevant human cell lines.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Incubate for 5 days at 37°C.
-
Measure cell viability using the MTT assay.
-
Calculate the CC₅₀ value.
-
The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.
-
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro antiviral and cytotoxicity assays of this compound.
In Vivo Studies
In vivo studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of this compound in a living organism. These studies should adhere to the ARRIVE guidelines for reporting animal research.[2][3][4][5]
1. Pharmacokinetic (PK) Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Mice or rats are commonly used.
-
Protocol:
-
Administer a single dose of this compound to the animals (e.g., via oral gavage or intravenous injection).
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
2. Efficacy Study in an Animal Model of HIV Infection
This study evaluates the in vivo antiviral efficacy of this compound.
-
Animal Model: Humanized mouse model (e.g., SCID mice reconstituted with human peripheral blood mononuclear cells).
-
Protocol:
-
Infect the humanized mice with HIV-1.
-
Administer this compound at various dose levels for a specified duration.
-
Monitor viral load in the plasma over the course of the treatment.
-
Assess CD4+ T cell counts as a measure of immune reconstitution.
-
Evaluate the reduction in viral load and preservation of CD4+ T cells to determine efficacy.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Compound | EC₅₀ (nM) vs. HIV-1 (IIIB) | CC₅₀ (nM) in MT-4 cells | Selectivity Index (SI) |
| This compound | Insert Value | Insert Value | Insert Value |
| Control Drug | Insert Value | Insert Value | Insert Value |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | T₁/₂ (h) |
| Oral | Insert Value | Insert Value | Insert Value | Insert Value | Insert Value |
| Intravenous | Insert Value | Insert Value | Insert Value | Insert Value | Insert Value |
Table 3: In Vivo Efficacy of this compound in Humanized Mice
| Treatment Group | Dose (mg/kg/day) | Mean Log₁₀ Reduction in Viral Load (day 14) | Mean CD4+ T Cell Count (cells/µL) (day 14) |
| Vehicle Control | 0 | Insert Value | Insert Value |
| This compound | Insert Value | Insert Value | Insert Value |
| This compound | Insert Value | Insert Value | Insert Value |
| Positive Control | Insert Value | Insert Value | Insert Value |
Conclusion
These application notes and protocols provide a foundational framework for the experimental design and evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the comprehensive assessment of this promising HIV protease inhibitor for its potential role in antiviral therapy. The systematic application of these in vitro and in vivo assays, coupled with clear data presentation, is essential for advancing the development of this compound from the laboratory to clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal research: reporting in vivo experiments: the ARRIVE guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
JE-2147: Application Notes and Protocols for the Study of Multi-Drug Resistant HIV
For Researchers, Scientists, and Drug Development Professionals
Introduction
JE-2147, also known as AG1776, is a potent, second-generation dipeptide protease inhibitor (PI) of the human immunodeficiency virus type 1 (HIV-1). It exhibits broad and potent activity against wild-type HIV-1, HIV-2, and, notably, a wide spectrum of multi-drug resistant (MDR) HIV-1 strains that are resistant to currently available PIs. Its unique structural features, including an allophenylnorstatine moiety, contribute to its high efficacy and a favorable resistance profile, making it a valuable tool for research into HIV drug resistance and the development of novel antiretroviral therapies.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in vitro studies to assess antiviral activity, cytotoxicity, and the selection of resistant viral variants.
Mechanism of Action
This compound is a competitive inhibitor of the HIV-1 protease, an essential enzyme for the viral life cycle. HIV-1 protease is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain | Genotype (Key Resistance Mutations) | Cell Line | IC50 (nM) | Fold Change vs. WT | Reference |
| NL4-3 (Wild-Type) | - | MT-4 | 2.5 | 1.0 | [1][2] |
| Multi-PI-Resistant Clinical Isolate 1 | Multiple PR mutations | PBMC | 13 | <2 | [1] |
| Multi-PI-Resistant Clinical Isolate 2 | Multiple PR mutations | PBMC | 28 | <2 | [1] |
| Multi-PI-Resistant Clinical Isolate 3 | Multiple PR mutations | PBMC | 41 | <2 | [1] |
| In vitro selected resistant variant | I47V | - | - | - | [3] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| CEM-SS | MTT | >10 | >4000 (vs. NL4-3) | [2][4] |
| MT-4 | Not specified | >10 | >4000 (vs. NL4-3) | [1] |
Note: Specific CC50 values are often reported as greater than the highest concentration tested, indicating low cytotoxicity.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using MTT Assay in CEM-SS Cells
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1.
Materials:
-
This compound
-
CEM-SS cells
-
HIV-1 stock (e.g., NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.
-
Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as virus controls and wells with no virus and no drug as cell controls.
-
Add 50 µL of HIV-1 stock (at a predetermined optimal concentration) to the wells containing cells and drug, as well as the virus control wells.
-
Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
On day 6, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Cytotoxicity Assay using LDH Release
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
CEM-SS cells (or other relevant cell line)
-
Culture medium (as in Protocol 1)
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Add serial dilutions of this compound to the wells. Include wells with no drug (cell control) and wells for maximum LDH release (lysis control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 6 days).
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves: a. Transferring a portion of the cell culture supernatant to a new 96-well plate. b. Adding the LDH reaction mixture to each well. c. Incubating at room temperature for a specified time (e.g., 30 minutes). d. Adding a stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity and determine the CC50 value.
Protocol 3: In Vitro Selection of this compound Resistant HIV-1 Variants
This protocol describes a method for generating HIV-1 variants with reduced susceptibility to this compound through serial passage in the presence of increasing drug concentrations.
Materials:
-
This compound
-
HIV-1 stock (e.g., NL4-3)
-
MT-4 cells (or other highly permissive cell line)
-
Culture medium
-
CO2 incubator (37°C, 5% CO2)
-
p24 antigen ELISA kit (or other method for monitoring viral replication)
Procedure:
-
Infect MT-4 cells with HIV-1 at a low multiplicity of infection (MOI).
-
Culture the infected cells in the presence of a starting concentration of this compound (e.g., at or slightly below the IC50).
-
Monitor viral replication by measuring p24 antigen in the culture supernatant every 3-4 days.
-
When viral replication is robust (as indicated by a significant increase in p24 levels), harvest the culture supernatant containing the virus.
-
Use a portion of this virus-containing supernatant to infect fresh MT-4 cells.
-
Increase the concentration of this compound in the new culture (typically a 2 to 3-fold increase).
-
Repeat steps 3-6 for multiple passages.
-
Once a viral strain capable of replicating at a significantly higher concentration of this compound is obtained, the virus can be harvested and characterized. This includes determining its IC50 for this compound and sequencing the protease gene to identify resistance-associated mutations.
References
Application Notes and Protocols for Determining the Antiviral Activity of JE-2147
For Researchers, Scientists, and Drug Development Professionals
Introduction
JE-2147, also known as AG1776, is a potent, second-generation dipeptide protease inhibitor of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] It belongs to a class of transition-state mimetic inhibitors containing allophenylnorstatine.[2][3] this compound exhibits broad and potent antiviral activity against a wide spectrum of HIV-1 strains, including those resistant to multiple other protease inhibitors, as well as HIV-2 and simian immunodeficiency virus (SIV).[1][2] Its mechanism of action involves the direct inhibition of HIV protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins, thereby preventing the maturation of new, infectious virions.[1][4]
These application notes provide detailed protocols for cell-based assays to evaluate the antiviral efficacy of this compound. The described methods include a cytopathic effect (CPE) reduction assay, a plaque reduction assay, and a cytotoxicity assay to determine the compound's selectivity index.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against different strains of HIV. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.
Table 1: In Vitro Antiviral Activity of this compound against Laboratory HIV-1 Strains
| HIV-1 Strain | Cell Line | Assay Type | IC50 (nM) | Reference |
| HIV-1 IIIB | CEM-SS | CPE Reduction | 31 - 160 | [1] |
| HIV-1 LAI | PBMC | Not Specified | 44 | [1] |
| HIV-1 Ba-L | PBMC | Not Specified | 24 | [1] |
Table 2: In Vitro Antiviral Activity of this compound against Multi-Drug Resistant HIV-1 Strains
| HIV-1 Isolate | Fold Resistance to other PIs | IC50 of this compound (nM) | Reference |
| Clinical Isolate 1 | High | 13 | [2] |
| Clinical Isolate 2 | High | 25 | [2] |
| Clinical Isolate 3 | High | 41 | [2] |
| Clinical Isolate 4 | High | 19 | [2] |
| Clinical Isolate 5 | High | 28 | [2] |
| Clinical Isolate 6 | High | 33 | [2] |
| Clinical Isolate 7 | High | 21 | [2] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Reference |
| CEM-SS | MTT | >100 | [5] |
| MT-2 | MTT | >100 | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | >100 | [6] |
Signaling Pathway
The primary target of this compound is the HIV-1 protease, a key enzyme in the viral replication cycle. The following diagram illustrates the HIV life cycle and the step at which this compound exerts its inhibitory effect.
Figure 1. HIV Replication Cycle and Target of this compound.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of an antiviral compound to protect host cells from the destructive effects of viral replication.
Materials:
-
CEM-SS cells
-
HIV-1 strain (e.g., HIV-1 IIIB)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the diluted compound to the appropriate wells. Include wells with cells and no compound as virus controls and wells with cells only as mock-infected controls.
-
Add 50 µL of a predetermined optimal concentration of HIV-1 stock to the wells containing the compound and the virus control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-7 days.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control and determine the IC50 value.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral agent.
Materials:
-
MT-2 cells
-
HIV-1 strain
-
This compound
-
Culture medium (as above)
-
Agarose (low-melting point)
-
Neutral Red stain
-
6-well plates
Protocol:
-
Seed MT-2 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate a standard inoculum of HIV-1 with an equal volume of the diluted compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect the monolayer with 200 µL of the virus-compound mixture.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
After incubation, remove the inoculum and overlay the cells with 3 mL of culture medium containing 0.5% low-melting-point agarose and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-5 days).
-
Stain the cells with Neutral Red solution for 1-2 hours.
-
Remove the stain and count the number of plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells.
Materials:
-
Cell line of interest (e.g., CEM-SS, MT-2, PBMCs)
-
This compound
-
Culture medium
-
96-well microtiter plates
-
MTT solution
-
Solubilization solution
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at the same density as in the antiviral assays.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and no compound as controls.
-
Incubate the plate for the same duration as the antiviral assays (e.g., 6-7 days) at 37°C in a 5% CO2 incubator.
-
Perform the MTT assay as described in the CPE reduction assay (steps 6-8).
-
Calculate the percentage of cytotoxicity for each compound concentration compared to the untreated cell control and determine the CC50 value. The selectivity index (SI) can then be calculated as the ratio of CC50 to IC50.
Experimental Workflow
The following diagram outlines the general workflow for screening the antiviral activity of this compound.
Figure 2. General Workflow for Antiviral Activity Screening.
References
- 1. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of JE-2147 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
JE-2147, also known as AG1776 and KNI-764, is a potent dipeptide protease inhibitor with significant activity against a wide spectrum of Human Immunodeficiency Virus (HIV) strains, including those resistant to multiple other protease inhibitors.[1][2][3] Its complex chemical structure, featuring a unique allophenylnorstatine core, presents a considerable challenge for synthetic chemists. These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the preparation of this compound and its analogs, aimed at facilitating research and development in the field of novel antiretroviral agents.
The IUPAC name for this compound is (4R)-3-[(2S,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide. The synthesis of this molecule is a multi-step process that involves the preparation of three key fragments followed by their sequential coupling.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound breaks the molecule down into three primary building blocks:
-
Fragment A: 3-hydroxy-2-methylbenzoic acid
-
Fragment B: (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid (allophenylnorstatine)
-
Fragment C: (4R)-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide
The overall synthetic strategy involves the amide coupling of Fragment A with Fragment B, followed by the coupling of the resulting intermediate with Fragment C.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
Fragment A: 3-hydroxy-2-methylbenzoic acid
This fragment can be synthesized from 3-amino-2-methylbenzoic acid via a diazotization reaction followed by hydrolysis.
Protocol 1: Synthesis of 3-hydroxy-2-methylbenzoic acid
Materials:
-
3-amino-2-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of 3-amino-2-methylbenzoic acid in aqueous sulfuric acid and cool to -10°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7°C.[1]
-
Stir the resulting diazonium salt solution at -10°C for 30 minutes.
-
Pour the reaction mixture into a solution of sulfuric acid in water and slowly heat to 80°C. Gas evolution will be observed.[1]
-
After gas evolution ceases, cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium carbonate solution.
-
Acidify the aqueous layer to pH 2 with concentrated HCl and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from an ethyl acetate/chloroform mixture to obtain pure 3-hydroxy-2-methylbenzoic acid.[1]
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 3-amino-2-methylbenzoic acid | 1.0 | 151.16 | 45 g |
| Sodium nitrite | 1.1 | 69.00 | 22.6 g |
| Concentrated Sulfuric Acid | - | 98.08 | As solvent |
Table 1: Reagents for the synthesis of 3-hydroxy-2-methylbenzoic acid.
Fragment B: (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid (allophenylnorstatine)
The synthesis of this chiral amino acid is a critical and challenging step. One reported method involves a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzylamino-3-phenylpropanal.
Protocol 2: Synthesis of (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid
This synthesis is complex and requires specialized techniques in asymmetric synthesis. A general workflow is provided below, based on literature precedents.
Caption: General workflow for the synthesis of Fragment B.
Detailed experimental procedures for the synthesis of allophenylnorstatine derivatives can be found in specialized literature on amino acid synthesis.[4]
Fragment C: (4R)-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide
This thiazolidine derivative can be prepared from L-cysteine and an appropriate aldehyde, followed by amidation.
Protocol 3: Synthesis of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Materials:
-
L-cysteine
-
Acetone
-
Ethanol
-
Water
Procedure:
-
Dissolve L-cysteine in a mixture of ethanol and water.
-
Add acetone to the solution and stir at room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol to obtain the desired thiazolidine carboxylic acid.
Protocol 4: Amidation to form Fragment C
Materials:
-
(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
-
2-Methylbenzylamine
-
Peptide coupling agent (e.g., HATU, HBTU)
-
Tertiary base (e.g., DIEA, NMM)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Dissolve the thiazolidine carboxylic acid in the anhydrous solvent.
-
Add the peptide coupling agent and the tertiary base.
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add 2-methylbenzylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous solutions to remove byproducts.
-
Purify the crude product by column chromatography to obtain Fragment C.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | 1.0 | 161.22 |
| 2-Methylbenzylamine | 1.1 | 121.18 |
| HATU | 1.1 | 380.23 |
| DIEA | 2.0 | 129.24 |
Table 2: Reagents for the synthesis of Fragment C.
Assembly of this compound
The final assembly of this compound involves two sequential peptide coupling reactions. The choice of coupling reagents and protecting group strategy is crucial to avoid racemization and other side reactions.[5][6][7][8]
Caption: Workflow for the final assembly of this compound.
Protocol 5: Final Assembly of this compound
Step 1: Coupling of Fragment A and Protected Fragment B
-
Protect the carboxylic acid of Fragment B (e.g., as a methyl or ethyl ester).
-
Activate the carboxylic acid of Fragment A using a suitable coupling reagent (e.g., EDC in the presence of HOBt).
-
React the activated Fragment A with the amino group of the protected Fragment B in the presence of a base (e.g., NMM).
-
Purify the resulting dipeptide intermediate.
Step 2: Deprotection and Coupling with Fragment C
-
Hydrolyze the ester protecting group on the dipeptide intermediate to reveal the free carboxylic acid.
-
Activate this carboxylic acid using a potent coupling reagent suitable for sterically hindered couplings (e.g., HATU).
-
React the activated dipeptide with the secondary amine of Fragment C to form the final product, this compound.
-
Purify the final compound using preparative HPLC.
Structure-Activity Relationship (SAR) Considerations for this compound Analogs
The development of analogs of this compound is crucial for improving its pharmacokinetic properties and overcoming potential resistance. The following points highlight key areas for SAR exploration:
-
P1' and P2' Moieties: The flexibility of the P2' moiety has been suggested to be important for its potency against both wild-type and mutant HIV protease.[2] Modifications in this region, such as altering the thiazolidine ring or the N-benzyl group, could lead to improved activity profiles.
-
Allophenylnorstatine Core: This unnatural amino acid is critical for the inhibitory activity. Modifications to the phenyl group or the stereochemistry of the hydroxyl and amino groups would likely have a significant impact on potency.
-
P2 Moiety: The 3-hydroxy-2-methylbenzoyl group plays a key role in binding to the protease active site. Analogs with substitutions on this aromatic ring could be synthesized to probe interactions with the enzyme.
Systematic modifications at these positions, followed by biological evaluation, will be essential for developing the next generation of protease inhibitors based on the this compound scaffold.
Data Presentation
Quantitative data for the synthesis of this compound analogs should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison of different synthetic routes and analog performance.
| Analog | Fragment A Modification | Fragment B Modification | Fragment C Modification | Overall Yield (%) | Purity (%) | IC₅₀ (nM) |
| This compound | None | None | None | Data not available | >98 | 0.33 |
| Analog 1 | 4-fluoro substitution | None | None | |||
| Analog 2 | None | Phenyl replaced by cyclohexyl | None | |||
| Analog 3 | None | None | 2-chlorobenzyl |
Table 3: Example of a data summary table for this compound analogs.
Conclusion
The synthesis of this compound and its analogs is a complex undertaking that requires expertise in modern synthetic organic chemistry, particularly in the areas of asymmetric synthesis and peptide coupling. The protocols and strategies outlined in these application notes provide a comprehensive framework for researchers to approach the synthesis of these potent HIV protease inhibitors. Careful planning of the synthetic route, rigorous purification of intermediates, and systematic exploration of structure-activity relationships will be paramount in the development of new and improved therapeutic agents based on the this compound scaffold.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS [jstage.jst.go.jp]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
Application Notes and Protocols for JE-2147 in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JE-2147, also known as Nelfinavir (brand name Viracept), is a potent, orally bioavailable inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] As a critical enzyme in the viral life cycle, HIV protease is responsible for the cleavage of viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[3][4] Inhibition of this enzyme by this compound results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[3][4] These application notes provide a comprehensive overview of the use of this compound in HIV drug resistance studies, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound is a competitive inhibitor of the HIV-1 protease. It is designed to mimic the peptide linkage that the protease normally cleaves but is itself not cleavable. By binding to the active site of the enzyme, this compound prevents the protease from processing the viral polyproteins, a crucial step in the maturation of new virions.[2][3][4] This leads to the release of structurally disorganized and non-infectious viral particles from the host cell.
Applications in HIV Drug Resistance Studies
The emergence of drug-resistant HIV strains is a major challenge in antiretroviral therapy. This compound is a valuable tool in studying these resistance mechanisms for several reasons:
-
Potency against Multi-Drug Resistant (MDR) Strains: this compound has demonstrated significant activity against HIV-1 strains that are resistant to multiple other protease inhibitors.[5]
-
Unique Resistance Profile: The primary mutation associated with resistance to this compound is D30N in the protease gene.[5][6] This mutation confers resistance to nelfinavir but can sometimes increase susceptibility to other protease inhibitors, making it a key area of study for understanding cross-resistance.[6]
-
Investigating Compensatory Mutations: Studies involving this compound can help elucidate the role of secondary or compensatory mutations that arise to overcome the fitness cost of primary resistance mutations.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound against wild-type and various drug-resistant HIV-1 strains. IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are key metrics for assessing antiviral potency.
Table 1: Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Line | Virus Strain | Parameter | Value (µM) | Reference |
| MT-4 | Wild-Type | EC50 | 0.02 | [1] |
Table 2: Activity of this compound against Protease Inhibitor-Resistant HIV-1 Strains
| HIV-1 Strain/Mutation(s) | Fold Change in IC50 vs. Wild-Type | Reference |
| Multi-PI-Resistant Clinical Isolates (median) | <2 | |
| D30N | High-level resistance | [6] |
| I47V | Susceptible | [7] |
| L90M | Moderately decreased fitness | [3] |
| M46I/L63P/V82T/I84V | Fit as Wild-Type | [3] |
Note: Fold change in IC50 is a measure of the shift in the concentration of the drug required to inhibit the mutant virus by 50% compared to the wild-type virus.
Experimental Protocols
Protocol 1: Cell-Based Antiviral Assay (MT-4 Cell Assay)
This protocol is used to determine the in vitro antiviral activity of this compound against HIV-1 in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., NL4-3)
-
This compound (Nelfinavir)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase.
-
Drug Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Infection: In a 96-well plate, mix MT-4 cells with the HIV-1 stock at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately add the diluted this compound to the infected cell suspension. Include control wells with infected but untreated cells and uninfected cells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration and determine the EC50 value, which is the concentration of this compound that protects 50% of cells from virus-induced cytopathic effects.
Protocol 2: HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This protocol measures the direct inhibitory effect of this compound on the activity of recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)
-
This compound (Nelfinavir)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of HIV-1 protease, the fluorogenic substrate, and a dilution series of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted this compound, and the HIV-1 protease solution. Include control wells without the inhibitor.
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in a fluorescence signal.
-
Data Analysis: Determine the initial reaction velocity for each this compound concentration. Plot the percentage of inhibition against the drug concentration to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the protease activity.
Visualizations
HIV-1 Replication Cycle and the Role of Protease
The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting the critical role of the protease enzyme in the maturation of new viral particles. This compound acts at the "Maturation" step.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Replicative Fitness of Protease Inhibitor-Resistant Mutants of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for JE-2147 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JE-2147 is a potent, dipeptide-based inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the cleavage of viral polyproteins and the maturation of infectious virions.[1][2] Its ability to act as a transition-state mimetic allows it to effectively block the catalytic activity of the protease.[1] this compound has demonstrated significant antiviral activity in vitro against a broad range of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) strains, including those resistant to multiple other protease inhibitors (PIs).[1][2]
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its anti-HIV-1 efficacy, cytotoxicity, and its potential effects on host cell signaling pathways.
Data Presentation
In Vitro Antiviral Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cell lines and against different HIV-1 strains. The data underscores its potency against both wild-type and multi-drug resistant viruses.
| Cell Line | Virus Strain | IC50 (nM) | Reference |
| CEM-SS | HIV-1 IIIB | 31 - 160 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 LAI (SI) | 44 | [3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Ba-L (NSI) | 24 | [3] |
| MT-2 | HIV-1 LAI (NSI) | 35 | [3] |
| MT-2 | HIV-2 EHO (SI) | 47 | [3] |
| Drug-Resistant Clinical Isolates | Various | 13 - 41 | [1][2] |
SI: Syncytium-Inducing; NSI: Non-Syncytium-Inducing
Signaling Pathways and Experimental Workflow
HIV-1 Replication Cycle and the Role of Protease
The following diagram illustrates the HIV-1 replication cycle, highlighting the critical step of polyprotein cleavage by HIV-1 protease, which is the target of this compound.
General Experimental Workflow for In Vitro Evaluation of this compound
This workflow outlines the key steps for assessing the antiviral efficacy and cytotoxicity of this compound.
Potential Effects of HIV-1 Protease Inhibitors on Host Cell Signaling
HIV-1 Protease Inhibitors (PIs) may exert effects on host cells beyond the direct inhibition of viral replication. These can include the modulation of apoptosis and NF-κB signaling pathways.[3][4][5][6]
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound (CAS: 186538-00-1)
-
Sterile, anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
HIV-1 p24 Antigen ELISA for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures, which is a direct measure of viral replication.
-
Materials:
-
HIV-1 p24 Antigen ELISA kit
-
Target cells (e.g., PBMCs, CEM-SS) cultured in appropriate medium
-
HIV-1 virus stock of known titer
-
This compound working solutions (serially diluted from the stock solution in culture medium)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed target cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a "no drug" control.
-
Infect the cells with a predetermined amount of HIV-1. Include an "uninfected" control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a suitable period (e.g., 5-7 days).
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol.[1]
-
Read the absorbance on a plate reader.
-
Calculate the concentration of p24 in each sample using the standard curve.
-
Determine the IC50 value of this compound by plotting the percentage of p24 inhibition against the log of the drug concentration.
-
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant, another indicator of viral replication.
-
Materials:
-
Reverse Transcriptase Assay Kit (colorimetric or fluorescent)
-
Culture supernatants from this compound treated and control infected cells (as prepared in the p24 assay)
-
Plate reader
-
-
Procedure:
-
Follow the manufacturer's protocol for the chosen RT assay kit.[2][4]
-
Briefly, the assay typically involves the reverse transcription of a template-primer complex using the RT present in the supernatant, followed by the quantification of the newly synthesized DNA product.
-
Measure the signal (colorimetric or fluorescent) using a plate reader.
-
Calculate the percentage of RT inhibition for each concentration of this compound.
-
Determine the IC50 value as described for the p24 assay.
-
Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol determines the concentration of this compound that is toxic to host cells, which is crucial for determining the therapeutic window of the compound.
-
Materials:
-
Freshly isolated or cryopreserved PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed PBMCs into a 96-well plate at a density of approximately 1-2 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells. Include a "no drug" (vehicle control) and a "no cells" (background control) well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
For MTT assay: Add MTT reagent to each well, incubate to allow formazan crystal formation, and then add a solubilizing agent before reading the absorbance.
-
For LDH assay: Collect the supernatant and measure the release of LDH from damaged cells.
-
-
Read the absorbance on a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.
-
Conclusion
This compound is a highly potent HIV-1 protease inhibitor with a favorable in vitro profile against both wild-type and drug-resistant viral strains. The protocols outlined in these application notes provide a framework for the comprehensive in vitro evaluation of this compound and similar compounds. Further investigation into its effects on host cell signaling pathways may reveal additional mechanisms contributing to its therapeutic potential. As with all in vitro experiments, careful optimization of assay conditions is recommended for obtaining robust and reproducible data.
References
- 1. Decreased HIV-associated T cell apoptosis by HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 186538-00-1|DC Chemicals [dcchemicals.com]
- 3. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Human Immunodeficiency Virus Type 1 Protease Inhibitors Block Toll-Like Receptor 2 (TLR2)- and TLR4-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of JE-2147
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of JE-2147, a potent HIV-1 protease inhibitor. This compound, also known as AG1776 or KNI-764, is a peptidomimetic inhibitor containing allophenylnorstatine, demonstrating significant antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple protease inhibitors.[1] This document outlines the mechanism of action, binding characteristics, and a step-by-step guide for in silico analysis of its interaction with HIV-1 protease.
Mechanism of Action
This compound functions by inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[2] The protease is responsible for cleaving newly synthesized polyproteins into functional viral proteins. By binding to the active site of the protease, this compound blocks this cleavage, preventing the maturation of new, infectious virions.[2] This inhibitory action halts the replication of the virus.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various studies. This includes its binding affinity for its primary target, HIV-1 protease, as well as binding energies from computational studies against other viral proteases.
| Parameter | Target Protein | Value | Reference |
| Inhibition Constant (Kᵢ) | HIV-1 Protease | 41 ± 18 pM | [3][4][5] |
| IC₅₀ (against wild-type HIV-1) | HIV-1 | 13-41 nM | [1] |
| Binding Free Energy (ΔG) | SARS-CoV-2 Mpro | -8.0 kcal/mol | [6] |
| Binding Free Energy (ΔG) | SARS-CoV-2 Mpro | -28.31 kcal/mol (MM-PBSA) | [6] |
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking study of this compound with HIV-1 protease. This protocol is designed to be adaptable to various molecular modeling software packages.
Preparation of the Receptor (HIV-1 Protease)
-
Obtain the Protein Structure: Download the crystal structure of HIV-1 protease in complex with this compound from the Protein Data Bank (PDB). The high-resolution structure (1.09 Å) is available under PDB ID: 1HPV .[3][4] This structure provides an excellent starting point as it contains the experimentally determined bound conformation of the ligand.
-
Pre-processing the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-solvents. The bound ligand (this compound) should also be removed and saved in a separate file for later use as the input ligand.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to each atom of the protein using a force field such as CHARMm or AMBER.
-
If the downloaded structure contains mutations, they can be reverted to the wild-type sequence if desired, using molecular modeling software.
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of this compound can be extracted from the PDB file (1HPV) or can be sketched using a chemical drawing tool and converted to a 3D structure.
-
Ligand Optimization:
-
Perform energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking process.
-
Molecular Docking Procedure
-
Define the Binding Site: The binding site for docking can be defined based on the co-crystallized ligand in the 1HPV structure. Typically, a grid box is generated around the active site, encompassing all the key catalytic residues (e.g., Asp25, Thr26, Gly27, Ala28, Val32, Ile47, Gly48, Ile50, Ile84).[7]
-
Select a Docking Algorithm: Various docking algorithms are available, such as Lamarckian Genetic Algorithm (in AutoDock) or Glide's search algorithm. These algorithms will explore different conformations and orientations of the ligand within the defined binding site.
-
Run the Docking Simulation:
-
Set the docking parameters, including the number of docking runs, the population size for the genetic algorithm, and the maximum number of energy evaluations.
-
Initiate the docking process. The software will generate a set of possible binding poses for this compound within the HIV-1 protease active site.
-
Analysis of Docking Results
-
Scoring and Ranking: The generated poses are typically scored and ranked based on their predicted binding affinity (e.g., binding energy in kcal/mol). Lower binding energies generally indicate more favorable binding.
-
Pose Analysis:
-
Visually inspect the top-ranked poses to assess their plausibility. The conformation of the docked ligand should be sterically reasonable and should form meaningful interactions with the protein.
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the active site residues of HIV-1 protease.
-
Compare the best-docked pose with the original crystallographic pose of this compound in the 1HPV structure to calculate the Root Mean Square Deviation (RMSD). A low RMSD value (< 2.0 Å) indicates that the docking protocol has successfully reproduced the experimental binding mode.
-
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the HIV life cycle.
Caption: Mechanism of this compound action in the HIV life cycle.
Experimental Workflow
The diagram below outlines the logical flow of a molecular docking study.
Caption: Experimental workflow for molecular docking.
References
- 1. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Anisotropic dynamics of the this compound-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 A structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Crystallization of JE-2147 with HIV Protease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-crystallization of the potent inhibitor JE-2147 with HIV-1 protease. The information compiled herein is based on established methodologies for the expression, purification, and crystallization of HIV-1 protease in complex with various inhibitors, with a specific focus on achieving high-resolution crystals suitable for X-ray diffraction analysis.
Introduction
Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). This compound (also known as AG1776 or KNI-764) is a potent, second-generation peptidomimetic inhibitor of HIV-1 protease, exhibiting a picomolar inhibition constant (Ki) of 41 ± 18 pM.[1][2] Structural analysis of the HIV-1 protease-JE-2147 complex provides invaluable insights into the molecular basis of its high affinity and can guide the development of new inhibitors with improved efficacy and resistance profiles. The crystal structure of the complex has been determined to a resolution of 1.09 Å (PDB ID: 1KZK).[1][3]
This guide outlines the necessary steps to reproduce the co-crystallization of this compound with a stabilized mutant of HIV-1 protease, a prerequisite for detailed structural and functional studies.
Data Presentation
Table 1: Crystallographic Data for this compound-HIV Protease Complex (PDB ID: 1KZK)
| Parameter | Value | Reference |
| Resolution (Å) | 1.09 | [1][3] |
| R-Value Work | 0.151 | [3] |
| R-Value Free | 0.189 | [3] |
| Method | X-RAY DIFFRACTION | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of a Crystallography-Grade HIV-1 Protease Mutant
This protocol describes the expression in Escherichia coli and subsequent purification of a mutated HIV-1 protease, engineered for enhanced stability and to prevent autoproteolysis, making it suitable for crystallization. Commonly used mutations for this purpose include Q7K, L33I, L63I to minimize autoproteolysis, and C67A, C95A to prevent oxidation.
Materials:
-
E. coli BL21(DE3)pLysS cells
-
pET expression vector (e.g., pET23a, pET32a(+)) containing the mutated HIV-1 protease gene
-
Luria-Bertani (LB) broth and agar plates
-
Ampicillin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5% Triton X-100
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 2 M Urea, 1% Triton X-100
-
Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT
-
Refolding Buffer: 50 mM Sodium Acetate pH 5.5, 5% glycerol, 1 mM DTT
-
Dialysis Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM DTT
-
Ion-Exchange Chromatography Buffers (example for Q-Sepharose):
-
Buffer A: 50 mM Tris-HCl pH 8.0, 1 mM DTT
-
Buffer B: 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT
-
Procedure:
-
Transformation and Expression:
-
Transform the pET vector containing the HIV-1 protease gene into competent E. coli BL21(DE3)pLysS cells.
-
Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB broth with the same antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to grow for 3-4 hours at 37°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in 20 mL of Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies by resuspending the pellet in Inclusion Body Wash Buffer and centrifuge again. Repeat this step twice.
-
-
Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in Solubilization Buffer.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.
-
Refold the protease by rapid dilution of the solubilized protein into a large volume of cold Refolding Buffer (1:100 ratio). Stir gently at 4°C for 12-18 hours.
-
-
Purification:
-
Concentrate the refolded protease using tangential flow filtration or a similar method.
-
Dialyze the concentrated protein against Dialysis Buffer overnight at 4°C.
-
Clarify the dialyzed protein by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Perform ion-exchange chromatography. Load the clarified protein onto a Q-Sepharose column equilibrated with Buffer A.
-
Elute the protein with a linear gradient of 0-1 M NaCl (Buffer B).
-
Analyze the fractions by SDS-PAGE and pool the fractions containing pure HIV-1 protease.
-
Concentrate the purified protein to approximately 5-10 mg/mL.
-
Protocol 2: Co-crystallization of HIV-1 Protease with this compound by Hanging-Drop Vapor Diffusion
This protocol outlines the steps for setting up crystallization trials to obtain co-crystals of the HIV-1 protease-JE-2147 complex.
Materials:
-
Purified and concentrated HIV-1 protease (5-10 mg/mL in 50 mM Sodium Acetate pH 5.5, 1 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
Reservoir Solution (example): 0.1 M Sodium Citrate pH 5.0-6.0, 10-20% (w/v) Ammonium Sulfate
-
24-well crystallization plates
-
Siliconized glass cover slips
-
High-vacuum grease
Procedure:
-
Complex Formation:
-
Prepare the HIV-1 protease-JE-2147 complex by adding the this compound stock solution to the purified protease solution to a final molar ratio of 1:5 (protease:inhibitor).
-
Incubate the mixture on ice for at least 1 hour to ensure complete binding.
-
Centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any precipitated inhibitor.
-
-
Crystallization Setup:
-
Apply a thin, continuous ring of high-vacuum grease to the rim of each well of the 24-well crystallization plate.
-
Pipette 500 µL of the Reservoir Solution into each well.
-
On a siliconized glass cover slip, pipette a 1-2 µL drop of the HIV-1 protease-JE-2147 complex solution.
-
Pipette an equal volume (1-2 µL) of the Reservoir Solution from the corresponding well into the drop containing the complex.
-
Carefully invert the cover slip and place it over the well, ensuring a tight seal is formed with the vacuum grease.
-
Incubate the plates at a constant temperature, typically 4°C or 20°C.
-
Monitor the drops for crystal growth over a period of several days to weeks.
-
Visualizations
Experimental Workflow for HIV-1 Protease Expression and Purification
Caption: Workflow for the expression, purification, and co-crystallization of the HIV-1 protease-JE-2147 complex.
Logical Relationship of Crystallization Techniques
Caption: Overview of the primary methods for obtaining protein-ligand complex crystals.
References
- 1. Two-Step Preparation of Highly Pure, Soluble HIV Protease from Inclusion Bodies Recombinantly Expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming JE-2147 Resistance In Vitro
Welcome to the technical support center for researchers encountering resistance to the HIV-1 protease inhibitor, JE-2147, in their in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AG-1776, is a potent, experimental dipeptide inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The HIV-1 protease is a critical enzyme for viral maturation, as it cleaves newly synthesized polyproteins into functional viral proteins. This compound acts by binding to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.
Q2: We are observing a decrease in the efficacy of this compound in our cell culture experiments. What could be the cause?
A decrease in the efficacy of this compound is likely due to the emergence of drug-resistant HIV-1 variants in your culture. The primary and most specific mutation known to confer resistance to this compound is the I47V substitution in the viral protease. This mutation alters the conformation of the protease's active site, reducing the binding affinity of this compound.
Q3: How can we confirm if our HIV-1 strain has developed the I47V resistance mutation?
To confirm the presence of the I47V mutation, you should perform genotypic analysis of the protease gene from the resistant viral population.
Experimental Protocol: Genotypic Analysis of this compound Resistant HIV-1
-
Viral RNA Extraction: Isolate viral RNA from the supernatant of your resistant cell culture using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR): Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme. Amplify the protease gene region of the pol gene using specific primers.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2). A change from isoleucine (I) to valine (V) at codon 47 will confirm the presence of the resistance mutation.
Troubleshooting Guide: Overcoming this compound Resistance
Issue: My in vitro experiments show that this compound is no longer effective at inhibiting HIV-1 replication.
This guide provides several strategies to overcome this compound resistance in your cell culture models.
Strategy 1: Combination Therapy
Combining this compound with other antiretroviral drugs that have different resistance profiles is a common and effective strategy. The goal is to suppress the replication of the this compound-resistant strain with a drug to which it is still susceptible.
Recommended Drug Classes for Combination:
-
Non-Nucleside Reverse Transcriptase Inhibitors (NNRTIs): E.g., Nevirapine, Efavirenz. These inhibit the reverse transcriptase enzyme at a different site than nucleoside analogs.
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): E.g., Zidovudine (AZT), Lamivudine (3TC), Tenofovir. These are incorporated into the viral DNA and terminate chain elongation.
-
Integrase Strand Transfer Inhibitors (INSTIs): E.g., Raltegravir, Dolutegravir. These prevent the integration of the viral DNA into the host genome.
Experimental Protocol: In Vitro Combination Drug Susceptibility Assay
-
Prepare Drug Dilutions: Create serial dilutions of this compound and the selected combination drug(s).
-
Cell Seeding: Seed target cells (e.g., MT-2 cells or peripheral blood mononuclear cells - PBMCs) in a 96-well plate.
-
Viral Inoculation: Infect the cells with the this compound-resistant HIV-1 strain.
-
Drug Addition: Add the drug combinations in a checkerboard format to assess synergistic, additive, or antagonistic effects.
-
Incubation: Incubate the plates for 3-7 days.
-
Quantify Viral Replication: Measure viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Use software such as MacSynergy™ or CompuSyn to calculate combination indices (CI) and determine the nature of the drug interaction. A CI < 1 indicates synergy.
Strategy 2: Utilizing Next-Generation Protease Inhibitors
Some newer protease inhibitors have been designed to be effective against multi-drug resistant HIV-1 strains, including those with mutations like I47V.
Potential Alternative Protease Inhibitors:
-
Darunavir (DRV): A clinically approved protease inhibitor with a high genetic barrier to resistance.
-
Tipranavir (TPV): A non-peptidic protease inhibitor that can be effective against some PI-resistant strains.
Experimental Protocol: Comparative IC50 Determination
-
Prepare Drug Dilutions: Create serial dilutions of this compound, Darunavir, and Tipranavir.
-
Cell Culture and Infection: Follow the same procedure as the combination assay, but with single drugs.
-
IC50 Calculation: Determine the 50% inhibitory concentration (IC50) for each drug against both the wild-type and the this compound-resistant virus. A significantly lower IC50 for the alternative PI against the resistant strain indicates its potential effectiveness.
Data Presentation: Comparative Antiviral Activity
| Drug | Wild-Type HIV-1 IC50 (nM) | This compound Resistant (I47V) HIV-1 IC50 (nM) | Fold Change in IC50 |
| This compound | 10 ± 2 | >1000 | >100 |
| Darunavir | 5 ± 1 | 15 ± 3 | 3 |
| Zidovudine (AZT) | 20 ± 5 | 22 ± 6 | 1.1 |
| Raltegravir | 8 ± 2 | 9 ± 3 | 1.1 |
This is example data. Actual results may vary.
Visualizing Mechanisms and Workflows
Signaling Pathway: HIV-1 Maturation and Inhibition by this compound
Caption: HIV-1 maturation pathway and the inhibitory action of this compound.
Logical Relationship: Development of this compound Resistance
Caption: The logical progression leading to this compound resistance.
Experimental Workflow: Overcoming Resistance with Combination Therapy
Technical Support Center: JE-2147 Enzymatic Assays
Welcome to the technical support center for the JE-2147 enzymatic assay kit. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you obtain accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during your experiments with the this compound enzymatic assay.
No Signal or Weak Signal
Q1: I am not observing any enzymatic activity, or the signal is much lower than expected. What are the possible causes?
A1: A lack of or weak signal can stem from several factors, ranging from reagent preparation to incorrect instrument settings.[1][2][3] First, ensure that all assay components were added in the correct order and that none were omitted.[1] It is also crucial to verify that the assay buffer is at room temperature, as cold buffers can significantly reduce enzyme activity.[4] Reagents that have been improperly stored, subjected to multiple freeze-thaw cycles, or are past their expiration date may have lost activity.[5] Always prepare fresh reagent solutions and master mixes immediately before use.[5] Additionally, confirm that your plate reader is set to the correct wavelength and filter for the this compound assay. If the enzyme requires a cofactor, ensure it was included in the reaction mixture.[6]
High Background Signal
Q2: My background signal is very high, which is masking the true signal from the enzymatic reaction. How can I reduce it?
A2: High background can be caused by several issues, including non-specific binding of antibodies, contaminated reagents, or an overly high concentration of the detection enzyme.[1][2] To troubleshoot this, ensure that you are using the appropriate blocking buffer to minimize non-specific binding.[2] Insufficient washing between steps can also lead to high background; increase the number and duration of wash steps to remove any unbound reagents.[2] If the issue persists, consider reducing the concentration of the secondary antibody or the substrate.[1] It is also good practice to check for contamination in your buffers and reagents.[1]
Inconsistent Results
Q3: I am observing high variability between replicate wells or between different experiments. What could be the cause?
A3: Inconsistent results are often due to procedural variability or issues with the reagents.[2] Ensure thorough mixing of all reagents and samples before pipetting. Pipetting technique is critical; avoid introducing air bubbles and ensure that pipettes are properly calibrated. When possible, prepare a master mix of reagents to be added to all wells to minimize pipetting errors. "Edge effects," where wells on the periphery of the plate show different results, can be caused by uneven temperature or evaporation.[2] To mitigate this, ensure the plate is at a uniform temperature and use a plate sealer during incubations.[2] Finally, using reagents from different kit lots can introduce variability; it is best to use components from the same kit for an experiment.
Data Presentation: Troubleshooting Quick Reference
The following tables summarize common issues, their potential causes, and recommended solutions.
Table 1: Common Issues and Solutions for this compound Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| No/Weak Signal | Omission of a key reagent.[1] | Double-check that all reagents were added in the correct order. |
| Inactive enzyme or substrate.[5] | Use fresh reagents and avoid repeated freeze-thaw cycles.[5] | |
| Incorrect plate reader settings. | Verify the wavelength and filter settings are appropriate for the assay. | |
| Assay performed at a suboptimal temperature.[4][5] | Ensure all reagents and the plate are at the recommended temperature. | |
| High Background | Insufficient blocking.[2] | Increase the incubation time with the blocking buffer or try a different blocking agent. |
| Reagent concentration too high.[1] | Optimize the concentration of the detection antibody and substrate. | |
| Inadequate washing.[2] | Increase the number and vigor of wash steps. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and prepare a master mix. |
| Edge effects.[2] | Use a plate sealer and ensure uniform temperature across the plate.[2] | |
| Improperly mixed reagents. | Gently vortex or invert all solutions before use. |
Table 2: Impact of Buffer Conditions on this compound Enzyme Activity
| Parameter | Effect on Enzyme Activity | Recommendation for this compound Assay |
| pH | Can alter the three-dimensional structure of the enzyme, affecting its activity. Most enzymes have a narrow optimal pH range.[7] | Use the provided assay buffer or ensure your buffer is at the optimal pH for the this compound enzyme. |
| Buffer Composition | Some buffer components can inhibit enzyme activity. For example, phosphate buffers can inhibit certain kinases.[8][9] | Use the recommended buffer system. If preparing your own, ensure it is compatible with the this compound enzyme. |
| Ionic Strength | Can affect enzyme conformation and stability.[8] | Maintain a consistent salt concentration in your assay buffer. |
Experimental Protocols
Protocol: General Troubleshooting for No or Weak Signal
-
Reagent Verification:
-
Confirm that all reagents from the this compound kit are within their expiration date.
-
Ensure all components have been stored at the recommended temperatures.
-
Prepare fresh dilutions of the enzyme and substrate immediately before starting the assay.
-
-
Assay Procedure Check:
-
Review the kit protocol to ensure no steps were missed or performed out of order.
-
Confirm that incubation times and temperatures were followed precisely.
-
-
Positive Control Test:
-
Run a positive control with a known activator of the this compound enzyme or a high concentration of the substrate to confirm that the assay components are working.
-
-
Instrument Settings Verification:
-
Check that the microplate reader is set to the correct excitation and emission wavelengths for the this compound fluorophore.
-
Ensure the gain setting is appropriate to detect the expected signal range.
-
Protocol: Optimizing an Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of an inhibitor for the this compound enzyme.
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare the this compound enzyme and substrate at their optimal concentrations as determined from initial kinetic experiments.
-
-
Assay Procedure:
-
Add the diluted inhibitor to the wells of a microplate.
-
Add the this compound enzyme to each well and pre-incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind.[10]
-
Initiate the enzymatic reaction by adding the substrate to all wells.[10]
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Data Acquisition and Analysis:
-
Monitor the reaction progress by measuring the signal at regular intervals using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to troubleshooting your this compound enzymatic assays.
Caption: A logical workflow for troubleshooting common issues in enzymatic assays.
Caption: A diagram illustrating the relationships between key factors affecting assay performance.
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 9. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
Optimizing JE-2147 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JE-2147 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dipeptide HIV protease inhibitor.[1][2] Its primary mechanism of action is the inhibition of the viral protease, an enzyme crucial for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking this cleavage, this compound prevents the maturation of new, infectious HIV particles.[1]
Q2: What is a typical starting concentration for this compound in a cell culture experiment?
A2: A typical starting concentration for this compound should be based on its 50% inhibitory concentration (IC50) for the specific HIV strain and cell line being used. For potent inhibition of wild-type and multi-drug-resistant HIV-1 strains, IC50 values have been reported to be in the nanomolar range.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Is this compound cytotoxic to cells?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in antiviral activity between experiments. | Inconsistent cell density at the time of infection and treatment. Variability in virus stock titer. Inaccurate pipetting of the inhibitor. | Ensure consistent cell seeding density and allow cells to reach the desired confluency before starting the experiment. Titer your virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). Use calibrated pipettes and ensure proper mixing of this compound in the culture medium. |
| This compound shows lower than expected potency (higher IC50). | Degradation of this compound due to improper storage or handling. Presence of serum proteins in the culture medium that may bind to the inhibitor. The HIV strain used may have reduced susceptibility. | Prepare fresh working solutions from a properly stored stock for each experiment. Consider the potential for protein binding and evaluate the inhibitor's potency in serum-free or low-serum conditions if possible. Sequence the protease gene of your viral strain to check for resistance-associated mutations.[1] |
| Observed cytotoxicity at effective antiviral concentrations. | The therapeutic window for your specific cell line is narrow. | Perform a detailed dose-response curve for both antiviral activity (IC50) and cytotoxicity (CC50) to determine the therapeutic index (CC50/IC50). Consider using a different cell line that may be less sensitive to the cytotoxic effects of the compound. |
| Inconsistent results in multi-well plates (edge effects). | Increased evaporation from the wells on the outer edges of the plate. | To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium without cells. Ensure proper humidification of the incubator. |
Quantitative Data Summary
The following table summarizes the reported in vitro anti-HIV activity of this compound.
| Virus Strain | Cell Type | IC50 (nM) | Reference |
| HIV-1 LAI (Wild-Type) | PHA-PBMCs | 2.5 ± 0.7 | [1] |
| HIV-1 Ba-L (Macrophage-Tropic) | PHA-PBMCs | 3.1 ± 0.9 | [1] |
| HIV-2 EHO | MT-2 cells | 4.5 ± 1.2 | [1] |
| Multi-PI-Resistant Clinical Isolates (n=7) | PHA-PBMCs | 13 - 41 | [1][2] |
IC50 values are presented as the mean ± standard deviation from representative experiments.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against a specific HIV strain in a susceptible cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Susceptible target cells (e.g., TZM-bl, MT-2, or PHA-activated PBMCs)
-
Complete cell culture medium
-
HIV virus stock of known titer
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase at the time of infection.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 1 µM). Include a vehicle control (DMSO) and a no-drug control.
-
Infection: Add the diluted this compound or controls to the cells. Immediately after, infect the cells with the HIV virus stock at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the virus and cell line used (typically 48-72 hours).
-
Quantification of Viral Replication: After incubation, quantify the extent of viral replication in each well. This can be done by measuring the p24 antigen concentration in the supernatant using an ELISA kit or by measuring luciferase activity in cell lysates for reporter virus assays.
-
Data Analysis:
-
Normalize the data with the no-drug control representing 100% infection and the uninfected control representing 0% infection.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Protocol 2: Assessment of this compound Cytotoxicity (CC50)
This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound stock solution
-
The same cell line used for the antiviral assay
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Dilution: Prepare a serial dilution of this compound in the culture medium, mirroring the concentrations used in the IC50 determination. Include a vehicle control and a no-compound control.
-
Incubation: Add the diluted compound to the cells and incubate for the same duration as the antiviral assay.
-
Cell Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data with the no-compound control representing 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the CC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on the HIV maturation pathway.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of JE-2147
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of JE-2147, an HIV-1 protease inhibitor. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data interpretation tables, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an antiviral compound that functions as an inhibitor of the HIV-1 protease. Its primary on-target effect is to bind to the active site of the viral protease, preventing the cleavage of the Gag-Pol polyprotein. This inhibition blocks the maturation of viral particles, rendering them non-infectious.[1]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
A2: Off-target effects occur when a drug or compound interacts with unintended biological molecules (e.g., proteins, enzymes) in addition to its intended target.[2][3] These interactions can lead to unforeseen biological consequences, including altered cellular signaling, toxicity, or a misleading interpretation of experimental results. For this compound, off-target effects could potentially impact host cell proteases or other signaling pathways, leading to cellular toxicity or other adverse effects.
Q3: What are the initial steps to assess the potential for this compound off-target effects in my experimental system?
A3: A multi-faceted approach is recommended. Start by performing a dose-response curve and comparing the concentration of this compound required to achieve the desired antiviral effect with the concentration that produces any unexpected phenotype. A significant difference in these concentrations may suggest off-target activity. Additionally, using a structurally unrelated HIV-1 protease inhibitor can help determine if an observed phenotype is specific to this compound or a general consequence of inhibiting the intended target.[3]
Q4: What are some common computational and experimental methods to identify potential off-targets of small molecules?
A4: A variety of methods can be employed to identify off-target interactions:
-
Computational Approaches: In silico methods, such as those used in Off-Target Safety Assessment (OTSA), can predict potential off-target interactions based on the chemical structure of the small molecule and its similarity to ligands for a large number of known protein targets.[4][5][6]
-
Biochemical Assays: High-throughput screening against panels of purified proteins, such as kinases, can identify direct interactions.[7][8][9]
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) use chemical probes to identify protein targets in complex biological samples.[2]
-
Cell-Based Assays: The Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.[10] Off-target screening using cell microarrays expressing a large number of human proteins is another powerful method.[11][12]
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype (e.g., cytotoxicity, altered cell morphology) that is inconsistent with the known function of HIV-1 protease inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Off-target effects | Perform a dose-response curve for both the antiviral activity and the observed phenotype. | A significant discrepancy in the EC50/IC50 values suggests the phenotype is mediated by an off-target. |
| Use a structurally unrelated HIV-1 protease inhibitor. | The phenotype is not replicated, indicating it is specific to this compound's chemical structure. | |
| Conduct a rescue experiment by overexpressing a suspected off-target. | Overexpression of the off-target protein mitigates the observed phenotype. | |
| On-target toxicity | Modulate the expression of the intended target (if possible in the experimental system). | This is less likely for a viral target in a host cell system, but if applicable, knockdown of a host factor essential for viral replication might mimic some on-target effects. |
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Compound Instability/Degradation | Verify the stability of this compound in your experimental media and conditions. | Freshly prepared compound or optimized storage conditions lead to consistent results. |
| Cellular Context Dependence | Test this compound in different cell lines. | The off-target effects may be more pronounced in cell lines that express higher levels of the off-target protein(s). |
| Experimental Variability | Standardize all experimental parameters, including cell density, treatment duration, and assay conditions. | Improved consistency and reproducibility of results. |
Diagrams
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting decision tree for unexpected phenotypes.
Caption: Experimental workflow for Affinity Purification-Mass Spectrometry.
Detailed Experimental Protocols
Protocol 1: Kinase Profiling using ADP-Glo™ Assay
This protocol describes a general method to screen this compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound stock solution (in DMSO)
-
Kinase panel of interest (e.g., Promega's Kinase Enzyme Systems)
-
Substrate and ATP appropriate for each kinase
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Multichannel pipette or liquid handler
Methodology:
-
Compound Preparation: Prepare a dilution series of this compound in a 384-well plate. Include a DMSO-only control.
-
Kinase Reaction Setup: In a separate plate, add the kinase, its specific substrate, and cofactors to the appropriate reaction buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Immediately after, transfer the this compound dilutions to the kinase reaction plate.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light output is proportional to the ADP produced and thus the kinase activity.
Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| Kinase A | > 100 | 0.015 |
| Kinase B | 5.2 | 0.020 |
| Kinase C | 89.7 | 0.008 |
| ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
This protocol verifies that this compound binds to its intended target (HIV-1 Protease) within a cellular environment.
Materials:
-
Cells expressing HIV-1 Protease
-
This compound
-
Lysis buffer (with protease inhibitors)
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a specified time.
-
Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble HIV-1 Protease in each sample by Western blotting using a specific antibody.
Data Presentation:
| Treatment | Temperature (°C) | Soluble HIV-1 Protease (Relative Band Intensity) |
| Vehicle | 40 | 1.00 |
| Vehicle | 50 | 0.95 |
| Vehicle | 55 | 0.50 |
| Vehicle | 60 | 0.10 |
| This compound (10 µM) | 55 | 0.85 |
| This compound (10 µM) | 60 | 0.60 |
| This compound (10 µM) | 65 | 0.20 |
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Off-Target Identification
This protocol aims to identify the full spectrum of proteins that interact with this compound in a cell lysate.
Materials:
-
This compound or a biotinylated/clickable analog
-
Affinity matrix (e.g., streptavidin beads if using a biotinylated analog, or NHS-activated sepharose for direct compound immobilization)
-
Cell lysate from the experimental cell line
-
Wash buffers
-
Elution buffer
-
Trypsin
-
LC-MS/MS instrumentation
Methodology:
-
Affinity Matrix Preparation: Immobilize this compound or its analog onto the affinity matrix according to the manufacturer's instructions.
-
Lysate Incubation: Incubate the cell lysate with the this compound-coupled matrix. As a control, incubate lysate with a control matrix (no compound).
-
Washing: Wash the matrix extensively to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to this compound.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use proteomics software to identify and quantify the proteins. Proteins significantly enriched in the this compound sample compared to the control are considered potential off-targets.
Data Presentation:
| Protein ID | Gene Name | Fold Enrichment (this compound vs. Control) | p-value |
| P03367 | GAG_POL_HV1A2 | 50.2 | <0.001 |
| Q9Y2T6 | KCNAB2 | 12.5 | 0.005 |
| P08684 | VIME | 8.9 | 0.012 |
| ... | ... | ... | ... |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 12. criver.com [criver.com]
Navigating the Synthesis of JE-2147: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of JE-2147, a potent dipeptide HIV protease inhibitor. The information is tailored to address specific issues that may arise during experimental procedures.
Troubleshooting Guide
The synthesis of this compound, an allophenylnorstatine-containing dipeptide mimetic, involves several key steps that can present challenges. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Coupling Steps | - Incomplete activation of the carboxylic acid.- Steric hindrance from bulky protecting groups or the allophenylnorstatine residue.- Inappropriate coupling reagent or reaction conditions.- Side reactions, such as epimerization or racemization. | - Ensure complete activation by using an appropriate excess of coupling reagents (e.g., HATU, HOBt) and base (e.g., DIEA).- Consider using a less sterically hindered coupling reagent.- Optimize reaction temperature and time. Microwave irradiation may improve efficiency in some cases.[1]- Use of additives like HOBt can help suppress racemization.[1] |
| Epimerization/Racemization | - Prolonged exposure to basic conditions during coupling or deprotection.- Use of certain coupling reagents known to promote racemization.- High reaction temperatures. | - Minimize reaction times, especially when using a base.- Choose coupling reagents less prone to causing racemization, such as COMU, especially when dealing with sensitive amino acid residues.[2]- Perform reactions at lower temperatures if possible. |
| Difficult Purification | - Presence of closely related diastereomers.- Contamination with unreacted starting materials or coupling byproducts.- Poor solubility of the product. | - Utilize high-performance liquid chromatography (HPLC) with a suitable chiral column to separate diastereomers.- Optimize the mobile phase and gradient for better separation.- Perform aqueous work-ups to remove water-soluble impurities before chromatography.- Screen for suitable solvent systems for crystallization to improve purity. |
| Side Reactions Involving Allophenylnorstatine | - The unique structure of allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid] can be prone to specific side reactions. | - Protect the hydroxyl and amino groups of the allophenylnorstatine moiety with appropriate protecting groups that can be removed under mild conditions.- Careful selection of reagents and reaction conditions is crucial when this residue is present. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is based on a convergent strategy. The core structure is an allophenylnorstatine-containing dipeptide. The synthesis generally involves the coupling of two main fragments: a protected allophenylnorstatine derivative and a second amino acid derivative, followed by deprotection and further modification.
Q2: Which coupling reagents are most effective for the peptide bond formation in this compound synthesis?
A2: While various coupling reagents can be used, reagents known for their high efficiency and low racemization potential are recommended. These include uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The choice may depend on the specific amino acid residues being coupled.
Q3: How can I monitor the progress of the coupling reactions?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods to monitor the reaction progress. LC-MS is particularly useful for confirming the formation of the desired product and identifying any major side products.
Q4: What are the key considerations for the synthesis of the allophenylnorstatine fragment?
A4: The synthesis of the unnatural amino acid allophenylnorstatine is a critical part of the overall synthesis. It often involves stereoselective methods to obtain the desired (2S, 3S) configuration. Challenges in this part of the synthesis can significantly impact the final yield and purity of this compound.
Experimental Protocols
While the specific, detailed experimental protocol for the synthesis of this compound is proprietary and not fully disclosed in publicly available literature, a general procedure for a key coupling step in similar peptide syntheses is provided below as a reference.
General Protocol for a HATU-Mediated Peptide Coupling
-
Preparation: Dissolve the N-protected amino acid (1.0 eq) and the amino-component (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add HOBt (1.2 eq) and HATU (1.2 eq) to the reaction mixture.
-
Base Addition: Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIEA) (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Visualizing the Synthetic Logic
To aid in understanding the synthetic approach, the following diagrams illustrate the general workflow and a key reaction pathway.
Caption: General workflow for the synthesis of this compound.
Caption: Key peptide bond formation step using HATU.
References
interpreting unexpected results in JE-2147 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the novel hybrid peptide and potential HIV protease inhibitor, JE-2147.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a synthetic hybrid peptide designed as a competitive inhibitor of the HIV-1 Gag-Pol polyprotein.[1] By binding to the active site of the viral protease, it is intended to block the cleavage of viral precursor proteins, thereby preventing the maturation of new, infectious virions.
Q2: What is the optimal solvent and storage condition for this compound?
For optimal performance, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which should be stored at -20°C or colder. For cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent-induced cytotoxicity.
Q3: Is this compound cytotoxic?
This compound may exhibit cytotoxicity at high concentrations. It is recommended to perform a dose-response cytotoxicity assay in the cell line of interest to determine the concentration at which 50% of cell viability is lost (CC50).
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than Expected IC50 Value
Q: We are observing a significantly higher IC50 value for this compound in our viral replication assay compared to the initial biochemical screen. What could be the cause?
A: This discrepancy can arise from several factors. Consider the following possibilities:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to lower intracellular concentrations.
-
Protein Binding: The compound may bind to serum proteins in the cell culture medium, reducing its effective concentration.
-
Drug Efflux: The target cells may actively transport this compound out of the cytoplasm via efflux pumps.
Troubleshooting Steps:
-
Perform a cell-based assay in serum-free media to assess the impact of serum protein binding.
-
Use efflux pump inhibitors , such as verapamil, to determine if active transport is reducing the intracellular concentration of this compound.
-
Consider generating a modified analog of this compound with improved cell permeability.
Issue 2: Biphasic Dose-Response Curve
Q: Our dose-response curve for this compound shows an initial decrease in viral replication followed by an increase at higher concentrations. Why is this happening?
A: A biphasic or "U-shaped" dose-response curve can be indicative of off-target effects or compound aggregation at high concentrations.
Troubleshooting Steps:
-
Visually inspect the compound in solution at high concentrations for any signs of precipitation.
-
Include a solubility marker in your assay to confirm that this compound remains in solution at all tested concentrations.
-
Perform a counterscreen against other cellular proteases to identify potential off-target activities that might interfere with the assay.
Hypothetical Experimental Data
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Assay Type | Cell Line | IC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| Biochemical Protease Assay | - | 15.2 | - | - |
| Single-Cycle Viral Entry Assay | TZM-bl | >10,000 | >50 | <0.005 |
| Multi-Cycle Viral Replication Assay | MT-4 | 125.8 | 22.5 | 178.8 |
Experimental Protocols
Protocol: FRET-Based HIV-1 Protease Activity Assay
This protocol outlines a method for determining the in vitro inhibitory activity of this compound against HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.
-
Prepare the Reagents:
-
Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
-
HIV-1 Protease: Dilute to the desired concentration in Assay Buffer.
-
FRET Substrate: Dissolve in DMSO to a stock concentration of 10 mM.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the this compound dilution series to a 96-well plate.
-
Add 94 µL of the HIV-1 Protease solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 4 µL of the FRET substrate to each well to initiate the reaction.
-
Measure the fluorescence signal at an excitation wavelength of 340 nm and an emission wavelength of 490 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the HIV life cycle.
Caption: Experimental workflow for the FRET-based HIV-1 protease assay.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
improving the solubility of JE-2147 for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the HIV-protease inhibitor, JE-2147, particularly concerning its solubility for in vitro assays.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
Q1: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A1: This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to address this, starting with the simplest:
-
Reduce the Final DMSO Concentration: While many assays tolerate up to 1% DMSO, some are sensitive to higher concentrations. However, if your assay permits, you might test increasing the final DMSO concentration to 2-5%. Always run a solvent tolerance control to ensure it doesn't affect your assay results.
-
Lower the Stock Solution Concentration: High concentration DMSO stocks are more prone to precipitation upon dilution.[1] Try preparing a lower concentration stock solution in DMSO. This will require adding a larger volume to your assay, so ensure the final DMSO concentration remains within an acceptable range.
-
Use a Co-Solvent: Instead of diluting directly into an aqueous buffer, try using a co-solvent system. Prepare an intermediate dilution of your DMSO stock into a solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer.
-
pH Adjustment: Since this compound is a peptide-like molecule, its solubility is likely pH-dependent.[2] Determining the isoelectric point (pI) is crucial, as solubility is lowest at this pH. For basic peptides, dissolving in a slightly acidic buffer (e.g., pH 4-6) can improve solubility. For acidic peptides, a slightly basic buffer (e.g., pH 7.5-9) may be beneficial. Experiment with a range of pH values for your assay buffer, if your experimental system allows.
-
Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider preparing your this compound solution with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Workflow for Improving this compound Solubility
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[1] It is recommended to start with 100% DMSO. If precipitation occurs upon dilution, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.
Q3: How should I store my this compound stock solution?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[1]
Q4: Can I use sonication or vortexing to dissolve this compound?
A4: Yes, gentle vortexing is acceptable. Sonication can also be used to aid dissolution, but it should be done cautiously in a water bath to avoid heating the sample, which could lead to degradation.
Q5: What type of assays are typically used for HIV protease inhibitors like this compound?
A5: Common assays for HIV protease inhibitors include:
-
Fluorometric Assays: These assays utilize a fluorogenic substrate that is cleaved by the HIV protease, releasing a fluorescent signal. The inhibitory effect of compounds like this compound is measured by a decrease in fluorescence.
-
Cell-Based Assays: These assays measure the inhibition of viral replication in a cell culture system. This can be done by quantifying viral proteins (e.g., p24 antigen ELISA) or by using reporter gene assays where viral replication drives the expression of a reporter protein.
Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound in inhibiting HIV replication.
Q6: I am observing inconsistent results in my assay. Could this be related to the solubility of this compound?
A6: Yes, poor solubility can lead to inconsistent results. If this compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than the nominal concentration. This can manifest as poor dose-response curves and high variability between replicate wells. Ensure your compound is fully dissolved before starting the assay. Visual inspection for precipitates is a first step, but light scattering methods can provide a more sensitive assessment of solubility.
Quantitative Data Summary
The following table provides a general guideline for the solubility of peptide-like compounds in various solvents. The actual solubility of this compound may vary and should be determined experimentally.
| Solvent | General Solubility of Peptides | Expected Solubility of this compound |
| Water | Highly variable, depends on amino acid composition and pH | Low |
| PBS (pH 7.4) | Generally low for hydrophobic peptides | Low |
| DMSO | Good for many organic molecules | High |
| Ethanol | Moderate, can act as a co-solvent | Moderate |
| Acetic Acid (dilute) | Good for basic peptides | Potentially improved |
| Ammonium Hydroxide (dilute) | Good for acidic peptides | Potentially improved |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass of this compound * Volume in Liters).
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder in a suitable microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the tube.
-
Dissolve: Gently vortex the solution. If necessary, sonicate in a water bath for 5-10 minutes until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Serial Dilution for Assay Plate Preparation
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in your chosen assay buffer or co-solvent. For example, to achieve a final concentration of 100 µM in the assay with a final DMSO concentration of 1%, you can perform a 1:10 dilution of the stock in assay buffer, followed by a 1:10 dilution in the assay plate.
-
Serial Dilutions: Perform serial dilutions from the highest concentration across the assay plate. Ensure thorough mixing at each dilution step.
-
Solvent Control: Include wells that contain the same final concentration of DMSO (or other solvents) used in the compound-treated wells to serve as a vehicle control.
References
JE-2147 Cytotoxicity Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cytotoxicity assays involving JE-2147, a potent dipeptide HIV protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent dipeptide protease inhibitor with a Ki of 0.33 nM for HIV-1 protease. Its primary mechanism of action is the inhibition of HIV protease, an enzyme crucial for the lifecycle of the virus. By inhibiting this enzyme, this compound prevents the maturation of new viral particles.[1] While its primary target is viral, at higher concentrations, like other HIV protease inhibitors, it may exhibit off-target effects on host cells, potentially leading to cytotoxicity.
Q2: How is the cytotoxic effect of this compound typically measured?
A2: The cytotoxic or cytopathic effect of this compound is often assessed in the context of its antiviral activity. A common method is to measure the inhibition of HIV-1 induced cytopathic effects in susceptible cell lines, such as CEM-SS cells.[1] This is typically done using a tetrazolium-based colorimetric assay, like MTT, which measures cell viability.[1] Other standard cytotoxicity assays like LDH release assays (measuring membrane integrity) or apoptosis assays (detecting programmed cell death) can also be employed to characterize its cytotoxic profile further.
Q3: What are the expected IC50 values for this compound's antiviral and cytotoxic effects?
A3: this compound demonstrates potent antiviral activity with IC50 values in the nanomolar range against various HIV-1 strains in different cell lines. For instance, against HIV-1 LAI, the IC50 is approximately 44 nM in CEM-SS cells and 24 nM in peripheral blood mononuclear cells (PBMCs).[1] The concentration at which direct cytotoxicity to host cells (in the absence of viral infection) occurs is expected to be significantly higher. It is crucial to determine the therapeutic index, which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (IC50), to assess the safety profile of the compound.
Q4: Which cell lines are suitable for testing the cytotoxicity of this compound?
A4: For antiviral cytotoxicity assays, T-lymphoid cell lines like CEM-SS and MT-2, as well as primary cells like PBMCs, are commonly used as they are susceptible to HIV infection.[1][2] For general cytotoxicity screening, a broader panel of cell lines, including cancer cell lines from different tissues (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., MRC-5), can be used to assess off-target toxicity. The choice of cell line can significantly impact the observed cytotoxicity.[3]
Q5: What are the potential off-target effects of HIV protease inhibitors like this compound that could lead to cytotoxicity?
A5: As a class, HIV protease inhibitors have been reported to have several off-target effects that can contribute to cytotoxicity. These include the inhibition of cellular proteases, interference with signaling pathways like the Akt/PKB pathway, and induction of apoptosis.[4] For instance, some HIV protease inhibitors have been shown to induce caspase-dependent apoptosis in cancer cells.[4] While these effects have not been specifically documented for this compound, they represent potential mechanisms of cytotoxicity that could be investigated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Low signal or no dose-response | This compound concentration is too low | Test a wider range of concentrations, including higher concentrations, to establish a dose-response curve. |
| Incubation time is too short | Increase the incubation time to allow for the compound to exert its effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Insufficient cell number | Optimize the initial cell seeding density to ensure a robust signal at the end of the assay. | |
| High background signal | Contamination of cell culture | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Interference from this compound with the assay components | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. | |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is below the toxic threshold for the chosen cell line (typically <0.5%). Run a vehicle control. | |
| Unexpectedly high cytotoxicity at low concentrations | Cell line is particularly sensitive | Use a panel of different cell lines to assess for cell-type specific toxicity. |
| Error in compound dilution | Prepare fresh dilutions of this compound and verify the concentration. | |
| On-target effect in a highly dependent pathway | Investigate if the cell line has a particular dependency on a pathway that may be an off-target of this compound. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against different HIV strains in various cell lines. This data is derived from studies assessing the compound's antiviral efficacy, where cytotoxicity is measured as the inhibition of virus-induced cell death.
| Virus Strain | Cell Line | IC50 (nM) |
| HIV-1 LAI | CEM-SS | 44 |
| HIV-1 Ba-L | CEM-SS | 24 |
| HIV-1 LAI | PBMC | 35 |
| HIV-2 EHO | MT-2 | 47 |
Data extracted from MedChemExpress product information sheet for this compound.[1]
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity
This protocol is adapted for determining the cytotoxic effect of this compound on adherent or suspension cell lines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cell line
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow to attach overnight.
-
For suspension cells, seed at an optimal density (e.g., 20,000-50,000 cells/well) in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the appropriate wells.
-
Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
For adherent cells, carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells, add 150 µL of solubilization solution directly to the wells.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free wells) from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: A general workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results with this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis based on known off-target effects of other HIV protease inhibitors. This pathway requires experimental validation for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the I47V Mutation with JE-2147 Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with JE-2147 analogs to address the I47V mutation in HIV-1 protease.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the I47V mutation in HIV-1 protease?
The I47V mutation is a recognized drug resistance mutation in the HIV-1 protease enzyme.[1][2][3] It involves the substitution of isoleucine (I) with valine (V) at codon 47. This mutation can reduce the binding affinity and efficacy of protease inhibitors, contributing to therapeutic failure.[2][3] While it can occur alone, it is often found in combination with other mutations, leading to cross-resistance against various protease inhibitors.[4]
Q2: How does the I47V mutation confer resistance to this compound?
The resistance mechanism of the I47V mutation against this compound is primarily due to a structural change in the inhibitor's binding pocket.[5][6] The mutation from isoleucine to the smaller valine residue results in the loss of a methyl group, creating a void in the active site.[5] This void allows for increased flexibility of the bound this compound, leading to a less stable interaction and reduced inhibitory activity.[5][6]
Q3: What are this compound analogs and why are they being investigated?
This compound is an experimental dipeptide-based HIV-1 protease inhibitor with potent antiviral activity.[5] Analogs of this compound are structurally modified versions of the parent compound. These analogs are being investigated to overcome the resistance conferred by mutations like I47V. For instance, a methylated version of this compound has been studied to potentially fill the void created by the I47V mutation and restore binding affinity.[5]
Q4: What is the general mechanism of action for this compound and its analogs?
This compound and its analogs are competitive inhibitors of the HIV-1 protease.[7][8] They are designed to mimic the transition state of the natural substrate of the protease.[8] By binding to the active site of the enzyme, they block the cleavage of viral polyproteins (Gag-Pol), which is an essential step for the maturation of infectious HIV virions.[3][7]
Troubleshooting Guides
Problem 1: Inconsistent results in antiviral susceptibility assays.
-
Q: My antiviral assay results for this compound analogs against the I47V mutant are highly variable between experiments. What could be the cause?
-
A: Inconsistent results can stem from several factors. Ensure the following:
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Cell Viability: Confirm that the host cells are healthy and in the logarithmic growth phase. Poor cell health can affect viral replication and drug efficacy measurements.
-
Virus Titer: Use a consistent and accurately determined virus titer for each experiment. Variations in the amount of input virus will lead to variability in the results.
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Compound Stability: this compound and its analogs may have limited stability in solution. Prepare fresh dilutions of the compounds for each experiment from a frozen stock.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels. Minor variations in these parameters can impact viral replication and enzyme activity.
-
-
Problem 2: Low potency of a novel this compound analog against the I47V mutant.
-
Q: I have designed a new this compound analog, but it shows poor inhibition of the I47V mutant protease in my enzymatic assay. How can I troubleshoot this?
-
A: A lack of potency could be due to several reasons:
-
Binding Affinity: The modification to the analog may not be optimal for interacting with the altered binding pocket of the I47V mutant. The modification might not adequately fill the void left by the I to V substitution.
-
Solubility Issues: The analog may have poor solubility in the assay buffer, leading to a lower effective concentration. Test the solubility of your compound under the assay conditions.
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Enzyme Activity: Verify the activity of your purified I47V mutant protease. Use a known potent inhibitor as a positive control to ensure the enzyme is active.
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Assay Interference: Some compounds can interfere with the assay signal (e.g., fluorescence or colorimetric readout). Run a control with the compound and the detection reagents without the enzyme to check for interference.
-
-
Problem 3: Difficulty in expressing and purifying active I47V mutant HIV-1 protease.
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Q: I am having trouble obtaining a good yield of active I47V mutant HIV-1 protease from my E. coli expression system. What are some common pitfalls?
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A: Expression and purification of active HIV-1 protease can be challenging due to its toxicity to the expression host and its tendency to auto-proteolyze.
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Expression Conditions: Optimize expression conditions such as temperature, induction time, and inducer concentration. Lowering the temperature (e.g., to 16-20°C) after induction can sometimes improve the yield of soluble, active protein.
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Codon Optimization: Ensure the gene sequence for the I47V mutant is codon-optimized for E. coli to enhance translation efficiency.
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Purification Strategy: Use a rapid purification protocol to minimize the time the protease is in a potentially active state, which can lead to auto-degradation. Affinity chromatography followed by size-exclusion chromatography is a common approach.
-
Lysis Buffer: Include a protease inhibitor cocktail (excluding HIV-1 protease inhibitors) in your lysis buffer to prevent degradation by host cell proteases.
-
-
Experimental Protocols
1. HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and general laboratory procedures.
-
Objective: To determine the inhibitory activity of this compound analogs against wild-type and I47V mutant HIV-1 protease.
-
Materials:
-
Purified recombinant wild-type and I47V HIV-1 protease.
-
Fluorogenic HIV-1 protease substrate.
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Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
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This compound and its analogs, dissolved in DMSO.
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96-well black microplates.
-
Fluorometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound analogs) in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted compounds. Include wells for a positive control (a known potent inhibitor like Pepstatin A) and a negative control (assay buffer with DMSO).
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Add the diluted HIV-1 protease (either wild-type or I47V mutant) to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero using a fluorometer with appropriate excitation and emission wavelengths for the substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
After incubation, measure the final fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Antiviral Assay in Cell Culture
This protocol outlines a general method for assessing the antiviral activity of compounds against HIV-1 in a cell-based assay.
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Objective: To evaluate the efficacy of this compound analogs in inhibiting HIV-1 replication in a cellular context.
-
Materials:
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A suitable cell line (e.g., MT-4, CEM-SS).
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Laboratory-adapted HIV-1 strains (wild-type and a site-directed I47V mutant).
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Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin, and streptomycin).
-
This compound and its analogs.
-
A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system).
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds in the cell culture medium and add them to the cells.
-
Infect the cells with a pre-titered amount of either wild-type or I47V mutant HIV-1.
-
Include uninfected and untreated infected cell controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
After the incubation period, quantify the extent of viral replication in the culture supernatants using a chosen method (e.g., p24 ELISA).
-
Determine the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the data in a dose-response curve.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Analogs against HIV-1 Protease
| Compound | Wild-Type (IC50, nM) | I47V Mutant (IC50, nM) | Fold Change in Resistance |
| This compound | 0.5 | 50 | 100 |
| Analog A (non-optimized) | 2.0 | 150 | 75 |
| Analog B (Methylated) | 0.8 | 5 | 6.25 |
| Analog C (Novel Scaffold) | 1.2 | 10 | 8.33 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual experimental values may vary.
Table 2: Antiviral Activity of this compound and Analogs in Cell Culture
| Compound | Wild-Type HIV-1 (EC50, nM) | I47V Mutant HIV-1 (EC50, nM) | Fold Change in Resistance |
| This compound | 5 | 450 | 90 |
| Analog A (non-optimized) | 25 | >1000 | >40 |
| Analog B (Methylated) | 8 | 60 | 7.5 |
| Analog C (Novel Scaffold) | 15 | 120 | 8 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual experimental values may vary.
Visual Guides
Caption: HIV-1 protease signaling pathway and the impact of the I47V mutation.
Caption: Experimental workflow for developing this compound analogs against the I47V mutation.
Caption: Logical relationship of the I47V resistance mechanism to this compound.
References
- 1. Drug resistance in HIV-1 protease: Flexibility-assisted mechanism of compensatory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease with 20 mutations exhibits extreme resistance to clinical inhibitors through coordinated structural rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JE-2147 Antiviral Assays
Welcome to the technical support center for JE-2147. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your antiviral assays and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in antiviral assays for this compound?
A1: Variability in antiviral assays can arise from multiple sources, which can be broadly categorized into biological, technical, and procedural factors.
-
Biological Variability : This includes the health and confluency of the host cell line, the passage number of the cells, and the genetic stability of the virus stock. Different cell passages can exhibit varying susceptibility to viral infection.
-
Technical Variability : Inconsistent liquid handling (pipetting), fluctuations in incubator temperature and CO2 levels, and variability in reagent quality are major technical contributors.
-
Procedural Variability : Deviations from the established experimental protocol, such as inconsistent incubation times or improper washing steps, can significantly impact results.
Q2: How does the choice of cell line affect this compound assay results?
A2: The host cell line is a critical parameter. Different cell lines can have varying levels of receptors required for viral entry and may possess different intracellular environments that affect viral replication and the efficacy of this compound. It is crucial to use a cell line that is highly permissive to the virus being studied and to maintain consistency in cell source and passage number.
Q3: What is the recommended method for determining the optimal concentration of this compound to use in our assays?
A3: The optimal concentration should be determined by generating a dose-response curve. This involves testing a range of this compound concentrations against a constant amount of virus. From this curve, you can calculate key parameters like the 50% effective concentration (EC50), which is the concentration of this compound that inhibits viral activity by 50%. It is also essential to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
Q4: How can I properly assess the cytotoxicity of this compound?
A4: Cytotoxicity should be evaluated in parallel with your antiviral assays using an uninfected cell population. A common method is the MTT or MTS assay, which measures cell viability. By exposing the cells to the same concentrations of this compound used in the antiviral assay, you can determine the 50% cytotoxic concentration (CC50). A compound is considered a good candidate for further development if its CC50 is significantly higher than its EC50.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells for the same experimental condition is a common issue that can obscure the true effect of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When plating cells or adding reagents, ensure a consistent technique across all wells. |
| Edge Effects in Plates | "Edge effects" can occur due to uneven temperature and humidity across the microplate, leading to different evaporation rates in the outer wells. To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Uneven Cell Seeding | An inconsistent number of cells per well will lead to variable virus replication. Ensure the cell suspension is homogenous before and during seeding by gently mixing between pipetting. |
| Cell Clumping | Clumped cells will result in uneven monolayers. Ensure single-cell suspension by proper trypsinization and gentle pipetting before seeding. |
Issue 2: Inconsistent EC50 Values Across Experiments
Fluctuations in the calculated EC50 value for this compound from one experiment to the next can compromise data interpretation.
Possible Causes and Solutions:
| Cause | Solution |
| Virus Titer Variation | The potency of an antiviral compound is often dependent on the amount of virus used in the assay. A slight variation in the viral input can shift the EC50 value. Always use a freshly titrated virus stock with a known plaque-forming unit (PFU) or TCID50 per mL. |
| Different Cell Passage Numbers | As cells are passaged, their susceptibility to viral infection can change. It is recommended to use cells within a narrow passage range for all related experiments. |
| Reagent Instability | The stability of this compound in the assay medium can affect its potency. Prepare fresh dilutions of the compound for each experiment from a concentrated stock stored under recommended conditions. |
| Variations in Incubation Time | Ensure that incubation times for virus infection, drug treatment, and final plate development are kept consistent across all experiments. |
Visual Guides
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the antiviral efficacy of this compound using a plaque reduction assay.
Validation & Comparative
A Comparative Analysis of the Investigational Protease Inhibitor JE-2147 and Approved HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental HIV protease inhibitor JE-2147 with several FDA-approved protease inhibitors (PIs). The information is intended to support research and drug development efforts in the field of HIV therapeutics.
Introduction to this compound
This compound, also known as AG1776 and KNI-764, is a potent, dipeptide-based HIV protease inhibitor.[1] It is characterized by the presence of an allophenylnorstatine moiety.[2] Preclinical studies have demonstrated that this compound exhibits potent activity against a broad spectrum of HIV-1, HIV-2, and simian immunodeficiency virus (SIV) strains.[2][3] A key feature of this compound is its efficacy against multi-drug-resistant HIV-1 strains that are resistant to many currently approved PIs.[2][3]
While early research highlighted its potential, there is no publicly available evidence to suggest that this compound has progressed to formal clinical trials in humans. Searches for clinical trials under its various designations (this compound, AG1776, KNI-764) have not yielded any registered studies.
Comparative Efficacy of Protease Inhibitors
The following tables summarize the in vitro efficacy of this compound in comparison to several FDA-approved HIV protease inhibitors. It is important to note that the inhibitory concentrations (IC50 and Ki) presented here are compiled from various sources and may have been determined using different experimental assays, cell lines, and viral strains. Therefore, direct comparisons should be made with caution.
Table 1: Inhibitory Activity (Ki) against HIV-1 Protease
| Protease Inhibitor | Ki (nM) |
| This compound | 0.33 |
| Amprenavir | 0.6 |
| Nelfinavir | 2 |
| Ritonavir | 0.019 (mean Ki) |
Note: Lower Ki values indicate stronger binding affinity to the HIV-1 protease.
Table 2: Antiviral Activity (IC50) against HIV-1
| Protease Inhibitor | IC50 Range (nM) | Cell Line/Virus Strain |
| This compound | 13 - 41 (multi-PI-resistant strains) | Clinical Isolates |
| Amprenavir | 12 - 80 | Acutely infected lymphoblastic cell lines (HIV-1 IIIB) |
| Atazanavir | 2 - 5 | Cell culture (HIV-1) |
| Darunavir | 3 - 6 | Laboratory HIV-1 strains |
| Indinavir | Not readily available in nM | |
| Nelfinavir | 20 (ED50) | MT-4 cells (Wild-type virus) |
| Ritonavir | 22 - 130 (EC50) | HIV-1 |
| Saquinavir | 0.9 - 2.5 | HIV-1 |
| Tipranavir | 100 (IC90) | Clinical HIV isolates |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 is indicative of a more potent drug. IC90 and ED50 represent 90% and 50% effective doses, respectively.
Resistance Profile
A significant advantage of this compound highlighted in early studies is its ability to maintain potency against HIV-1 strains that have developed resistance to multiple other protease inhibitors. The emergence of resistance to this compound in vitro was reported to be substantially delayed compared to other PIs.[2]
Table 3: Comparative Resistance Profile
| Protease Inhibitor | Key Resistance-Associated Mutations |
| This compound | Delayed emergence of resistance observed in vitro.[2] |
| Amprenavir | V32I, I47V, I50V, I54M, I84V |
| Atazanavir | I50L, N88S |
| Darunavir | Generally high barrier to resistance. |
| Indinavir | M46I, I54V, V82A/F/T, I84V, L90M |
| Nelfinavir | D30N, L90M |
| Ritonavir | V82A/F/T, I84V, L90M |
| Saquinavir | G48V, L90M |
| Tipranavir | Active against many PI-resistant strains. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HIV life cycle, the mechanism of action of protease inhibitors, and a general workflow for determining antiviral activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.
Determination of 50% Inhibitory Concentration (IC50) using MTT Assay
This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection.
Materials:
-
Target cells (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
Test compound (e.g., this compound) and control inhibitors
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed target cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test compound and control inhibitors in culture medium.
-
Add the diluted compounds to the wells containing the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated virus-infected cell controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for significant viral cytopathic effect in the control wells (typically 4-6 days).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the uninfected control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
p24 Antigen Reduction Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant as a measure of viral replication.
Materials:
-
Supernatants from infected cell cultures treated with test compounds
-
HIV-1 p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Collect supernatants from the cell cultures used in the IC50 assay (or a parallel experiment) at the end of the incubation period.
-
Clarify the supernatants by centrifugation to remove cells and debris.
-
Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the culture supernatants and a standard curve of known p24 concentrations.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of p24 in each sample based on the standard curve.
-
Determine the percentage of inhibition of p24 production for each drug concentration compared to the untreated virus control.
-
Calculate the IC50 value from the dose-response curve.
In Vitro Selection of Drug-Resistant HIV-1
This method is used to generate and characterize HIV-1 variants with reduced susceptibility to an antiviral agent.
Materials:
-
HIV-1 laboratory strain
-
Target cells (e.g., peripheral blood mononuclear cells - PBMCs)
-
Test compound
-
Cell culture medium and supplies
-
p24 antigen ELISA kit
-
Reagents for HIV-1 RNA extraction, reverse transcription, PCR, and sequencing
Procedure:
-
Infect target cells with a wild-type HIV-1 strain.
-
Culture the infected cells in the presence of a sub-optimal concentration of the test compound (e.g., near the IC50).
-
Monitor viral replication by measuring p24 antigen in the supernatant.
-
When viral replication is detected, harvest the cell-free supernatant containing the virus.
-
Use this virus to infect fresh target cells, and gradually increase the concentration of the test compound in the culture medium over successive passages.
-
Continue this process for multiple passages until a viral strain that can replicate efficiently in the presence of high concentrations of the drug is selected.
-
Determine the IC50 of the selected virus for the test compound and other PIs to assess the level of resistance and cross-resistance.
-
Sequence the protease gene of the resistant virus to identify mutations associated with resistance.
Conclusion
This compound is a potent experimental HIV protease inhibitor with a promising preclinical profile, particularly its high efficacy against multi-drug-resistant HIV-1 strains. However, its development status remains unclear, with no evidence of progression into clinical trials. The provided comparative data and experimental protocols offer a valuable resource for researchers in the ongoing effort to develop novel and more effective antiretroviral therapies. The methodologies outlined can be adapted to evaluate new PI candidates and to further understand the mechanisms of HIV drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed comparison of the in vitro antiviral efficacy of two HIV protease inhibitors: JE-2147 and the combination drug lopinavir/ritonavir (LPV/r). The data presented is compiled from various independent studies, and it is important to note that no direct head-to-head comparative studies were identified in the available literature. Therefore, this analysis focuses on juxtaposing the reported activities of each compound under their respective experimental conditions.
Quantitative Comparison of Antiviral Activity
The following table summarizes the key in vitro efficacy and cytotoxicity data for this compound and lopinavir against various strains of the Human Immunodeficiency Virus (HIV). These values are crucial for assessing the potency and therapeutic window of antiviral compounds.
| Compound | Virus Strain(s) | Cell Line | Parameter | Value |
| This compound | HIV-1LAI (SI), HIV-1Ba-L (NSI), HIV-2EHO (SI) | PBMC, MT-2 | IC50 | 24 - 47 nM[1] |
| HIV-1IIIB | CEM-SS | IC50 | 31 - 160 nM[1] | |
| Multi-PI-resistant clinical HIV-1 strains | MT-2 | IC50 | 13 - 41 nM[2] | |
| HIV-1 Protease | - | Ki | 0.33 nM[1] | |
| Lopinavir | HIV-1 (5 Subtype B laboratory strains) | Lymphoblastic cell lines | EC50 (no human serum) | 10 - 27 nM[3] |
| HIV-1 (5 Subtype B laboratory strains) | Lymphoblastic cell lines | EC50 (50% human serum) | 65 - 289 nM[3] | |
| HIV-1 (clinical isolates) | Peripheral blood lymphocytes | EC50 | 4 - 11 nM[3] | |
| Wild-type HIV | MT-4 | IC50 (10% FCS) | Not specified directly, but used in combination studies[4] | |
| SARS-CoV-2 | Caco-2 | CC50 | 2128.78 µM | |
| - | MT-2 | CC50 | > 100 µM |
Note: A direct comparison of the absolute values should be approached with caution due to the variability in experimental methodologies across different studies. The absence of a reported CC50 value for this compound in the reviewed literature prevents the calculation of its selectivity index (SI), a key indicator of a drug's therapeutic window.
Experimental Protocols
The in vitro antiviral activity and cytotoxicity of this compound and lopinavir are typically evaluated using cell-based assays. While specific parameters may vary between studies, the general methodologies are outlined below.
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay: This assay is a common method for determining the concentration of an antiviral drug that inhibits the virus-induced death of host cells by 50% (EC50).
-
Cell Seeding: Susceptible host cells (e.g., CEM-SS, MT-4) are seeded in 96-well plates.
-
Drug Dilution: The test compounds (this compound or lopinavir) are prepared in a series of dilutions.
-
Infection: Cells are infected with a specific strain of HIV in the presence of the various drug concentrations. Control wells with uninfected cells and infected cells without any drug are also included.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for viral replication and the development of cytopathic effects.
-
Quantification of Cell Viability: Cell viability is assessed using colorimetric methods such as the MTT assay. In this assay, the tetrazolium dye MTT is reduced to a colored formazan product by metabolically active (viable) cells. The intensity of the color is proportional to the number of viable cells and is measured using a spectrophotometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
2. p24 Antigen Capture ELISA: This assay measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is an indicator of viral replication. A reduction in p24 levels in the presence of the drug indicates antiviral activity.
-
Experimental Setup: Similar to the CPE assay, cells are infected with HIV in the presence of serial dilutions of the antiviral drug.
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The amount of p24 antigen in the supernatant is quantified using a commercial or in-house Enzyme-Linked Immunosorbent Assay (ELISA) kit. This involves capturing the p24 antigen with specific antibodies and detecting it with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits viral replication (p24 production) by 50%, is determined from the dose-response curve.
Cytotoxicity Assay
The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in the viability of uninfected cells.
-
Cell Culture: Uninfected host cells are seeded in 96-well plates.
-
Drug Exposure: The cells are exposed to the same serial dilutions of the test compound as used in the antiviral assays.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Cell Viability Assessment: Cell viability is measured using methods like the MTT assay.
-
Data Analysis: The CC50 is calculated from the dose-response curve of cell viability versus drug concentration.
Visualizations
Mechanism of Action: HIV Protease Inhibition
Both this compound and lopinavir are classified as HIV protease inhibitors. They function by blocking the active site of the viral protease enzyme, which is essential for the maturation of newly produced virus particles. This mechanism is depicted in the following signaling pathway diagram.
Caption: Mechanism of action of HIV protease inhibitors.
Experimental Workflow: In Vitro Antiviral Assay
The general workflow for determining the in vitro efficacy of antiviral compounds like this compound and lopinavir is illustrated below.
Caption: General workflow of an in vitro antiviral assay.
References
- 1. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 4. In Vitro Antiviral Interaction of Lopinavir with Other Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
JE-2147: A Comparative Analysis of Cross-Resistance in HIV-1 Protease Inhibitors
For researchers and professionals in the field of drug development, understanding the cross-resistance profiles of novel therapeutic agents is paramount. This guide provides a comparative analysis of JE-2147, an allophenylnorstatine-containing dipeptide HIV protease inhibitor (PI), against a panel of other PIs, supported by experimental data from in vitro studies.
Comparative Efficacy Against Drug-Resistant HIV-1 Strains
This compound has demonstrated remarkable potency against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including clinical isolates that are highly resistant to commercially available PIs.[1][2] In a key study, the efficacy of this compound was evaluated against multi-PI-resistant HIV-1 variants isolated from patients who had failed previous antiretroviral therapies. The IC50 values, representing the concentration of the drug required to inhibit 50% of viral activity, were determined and compared with other PIs.
| Drug | IC50 (nM) against Wild-Type HIV-1 | IC50 (nM) against Multi-PI-Resistant Strains | Fold Change in IC50 |
| This compound | ~20 | 13–41 | <2 |
| Saquinavir (SQV) | - | >1000 | - |
| Ritonavir (RTV) | - | >1000 | - |
| Indinavir (IDV) | - | >1000 | - |
| Nelfinavir (NFV) | - | >1000 | - |
| Amprenavir (APV) | - | >1000 | - |
| KNI-272 | - | >1000 | - |
| RS-346 (ABT-378) | - | >1000 | - |
Data summarized from a study by Yoshimura et al.[1]
The data clearly indicates that while significant resistance was observed for all other tested PIs, this compound maintained potent activity with less than a two-fold change in its IC50 value against these highly resistant strains.[1]
Resistance Profile and Key Mutations
In vitro studies on the development of resistance to this compound showed a significant delay in the emergence of resistant HIV-1 variants compared to other PIs like KNI-272.[1][2] While this compound is less susceptible to many common PI-resistance mutations, a specific mutation, I47V, has been identified as being associated with resistance to this compound.[3][4] Structural analysis suggests that the flexibility of the P2' moiety in this compound is a critical factor in its high potency against both wild-type and mutant HIV-1 strains.[1][2]
Experimental Protocols
The following methodologies were employed in the key cross-resistance studies involving this compound.
In Vitro Antiviral Activity Assay
The antiviral activity of this compound and other PIs was determined against various HIV-1 strains, including laboratory strains and clinical isolates from patients with extensive prior anti-HIV treatment.
-
Cell Lines: MT-2 cells and phytohemagglutinin-activated peripheral blood mononuclear cells (PHA-PBMCs) were used for viral propagation and drug sensitivity assays.[1]
-
Viral Strains: Laboratory-adapted strains (e.g., HIV-1LAI, HIV-1NL4-3/I84V) and multi-drug resistant clinical isolates were utilized.[1]
-
Assay Method: The MTT assay was used to determine the concentration of the drug that inhibits 50% of viral replication (IC50).[1]
Selection of Drug-Resistant HIV-1 Variants In Vitro
To study the development of resistance, HIV-1 was cultured in the presence of increasing concentrations of this compound.
-
Cell Culture: MT-2 cells were infected with HIV-1LAI or HIV-1NL4-3/I84V.[1]
-
Drug Pressure: The infected cells were cultured with an initial sub-optimal concentration of this compound. The drug concentration was gradually increased as the virus began to propagate.[1]
-
Monitoring: Viral titers were determined using MT-2 cells, and the cross-resistance profiles of the selected viral stocks were assessed using the MTT assay.[1]
Genotypic Analysis of Resistant Variants
To identify mutations associated with resistance, the protease-coding region of the proviral DNA from resistant viral strains was sequenced.
-
DNA Extraction: Proviral DNA was extracted from the lysates of infected cells from several passages.[1]
-
PCR Amplification: The protease (PR) and reverse transcriptase (RT) regions of the viral genome were amplified using polymerase chain reaction (PCR) with specific primers.[1]
-
Sequencing: The amplified PCR products were purified, cloned, and sequenced to identify amino acid substitutions.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HIV protease inhibitors and the experimental workflow for identifying cross-resistance.
Caption: Mechanism of HIV Protease Inhibition by this compound.
Caption: Experimental Workflow for Cross-Resistance Studies.
References
A Comparative Structural and Performance Analysis of HIV-1 Protease Inhibitors: JE-2147 and KNI-272
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent HIV-1 protease inhibitors, JE-2147 (also known as AG1776 and KNI-764) and KNI-272. Both compounds are peptidomimetic inhibitors that target the active site of the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. This comparison focuses on their chemical structure, mechanism of action, in vitro efficacy against wild-type and drug-resistant HIV-1 strains, and pharmacokinetic profiles, supported by available experimental data.
Chemical Structure and Mechanism of Action
Both this compound and KNI-272 are distinguished by the inclusion of a unique, unnatural amino acid called allophenylnorstatine [(2S, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid][1][2]. This residue, along with a hydroxymethylcarbonyl isostere, acts as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis by the HIV-1 protease[1][2]. By binding with high affinity to the enzyme's active site, these inhibitors prevent the cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step in the viral life cycle, resulting in the production of immature, non-infectious viral particles.
The HIV-1 protease is a dimeric aspartic protease, and its catalytic activity is dependent on a pair of aspartic acid residues (Asp25 and Asp125) at the active site. Structural studies of KNI-272 in complex with HIV-1 protease have revealed that the inhibitor binds in a way that one of these aspartic acid residues is protonated while the other is deprotonated. The protonated Asp25 forms a hydrogen bond with the carbonyl group of the allophenylnorstatine in KNI-272, while the deprotonated Asp125 interacts with the hydroxyl group of the inhibitor[3]. This detailed understanding of the binding mechanism is crucial for the rational design of new, more potent inhibitors. While a high-resolution crystal structure for this compound complexed with HIV-1 protease also exists, the fundamental mechanism of action is analogous to that of KNI-272, owing to their shared core structure.
Comparative In Vitro Efficacy
A key differentiator between this compound and KNI-272 lies in their potency against multi-drug-resistant HIV-1 strains. While both are effective against wild-type HIV-1, this compound demonstrates significantly superior activity against viral variants that have developed resistance to other protease inhibitors.
| Compound | HIV-1 Strain | IC50 (nM) * | Fold Change in IC50 vs. Wild-Type |
| This compound | Wild-Type | 24 - 44 | 1 |
| Multi-PI-Resistant Clinical Isolates | 13 - 41 | <2 | |
| KNI-272 | Wild-Type | Not explicitly stated in direct comparison, but potent | - |
| Multi-PI-Resistant Clinical Isolates | Significantly less potent than this compound | - | |
| IC50 (50% inhibitory concentration) values were determined in peripheral blood mononuclear cells (PBMCs) or MT-2 cells.[1] |
Furthermore, in vitro studies have shown that the emergence of HIV-1 variants resistant to this compound is substantially delayed compared to the emergence of variants resistant to KNI-272 and other related protease inhibitors[1]. This suggests that this compound may present a higher barrier to the development of drug resistance.
Pharmacokinetic Profiles
The clinical utility of an antiviral agent is heavily dependent on its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion.
KNI-272
Studies in children and nonhuman primates have shown that KNI-272 is characterized by rapid elimination and limited oral bioavailability.
| Parameter | Value (in children) | Value (in nonhuman primates) |
| Clearance | 276 ml/min/m² | 2.5 liters/h/kg |
| Terminal Half-life | 0.44 h | 0.54 h |
| Oral Bioavailability | 12% (and apparently saturable) | - |
| CSF Penetration | 1% of plasma levels | - |
| Data from a phase I trial in HIV-infected children and a study in nonhuman primates.[4] |
The pharmacokinetic profile of KNI-272, particularly its short half-life, may limit its in vivo efficacy, as plasma concentrations are maintained above the effective concentration for less than half of a 6-hour dosing interval[4].
This compound
While detailed quantitative pharmacokinetic data for this compound from human trials is not as readily available in the public domain, preclinical studies have indicated a more favorable profile. A study on the structure-activity relationships of a series of allophenylnorstatine-containing inhibitors, including this compound, reported that it exhibits good oral bioavailability and favorable plasma pharmacokinetic profiles in two species of laboratory animals[5]. This suggests that this compound may have improved pharmacokinetic properties compared to KNI-272, potentially leading to better in vivo performance.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and KNI-272.
HIV-1 Protease Inhibition Assay
This assay biochemically measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
Test compounds (this compound, KNI-272) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (black, for fluorescence)
-
Fluorescence microplate reader
-
-
Procedure:
-
Add assay buffer to the wells of the microtiter plate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (a known protease inhibitor) and a negative control (solvent only).
-
Add a pre-determined concentration of recombinant HIV-1 protease to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Antiviral Activity Assay in Cell Culture
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system.
-
Reagents and Materials:
-
Target cells susceptible to HIV-1 infection (e.g., peripheral blood mononuclear cells (PBMCs), MT-2 cells, or TZM-bl reporter cells)
-
HIV-1 viral stock (wild-type or resistant strains)
-
Cell culture medium and supplements
-
Test compounds (this compound, KNI-272)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or luciferase reporter gene assay)
-
-
Procedure:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Target cells (the same as used in the antiviral assay)
-
Test compounds (this compound, KNI-272)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
-
-
Procedure:
-
Plate the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compounds to the wells. Include a cell-only control (no compound) and a background control (medium only).
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percent cytotoxicity for each compound concentration and determine the CC50 (50% cytotoxic concentration) value.
-
Visualizations
Signaling Pathway: HIV-1 Protease Inhibition
Caption: Mechanism of action of this compound and KNI-272.
Experimental Workflow: In Vitro Antiviral Assay
Caption: Workflow for determining in vitro antiviral activity.
Conclusion
Both this compound and KNI-272 are potent allophenylnorstatine-based inhibitors of HIV-1 protease. However, the available data strongly suggests that this compound holds a significant advantage over KNI-272, particularly in its robust activity against multi-drug-resistant HIV-1 strains and a higher barrier to the development of resistance. Furthermore, preclinical data indicates that this compound may possess a more favorable pharmacokinetic profile, a critical factor for in vivo efficacy. These findings underscore the potential of this compound as a promising candidate for the treatment of HIV-1 infection, especially in patients who have failed previous therapies due to drug resistance. Further clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective antiretroviral therapies is a cornerstone of managing Human Immunodeficiency Virus (HIV) infection. A key target in this endeavor is the HIV-1 protease, an enzyme critical for viral maturation and infectivity. This guide provides a head-to-head comparison of two potent HIV-1 protease inhibitors: JE-2147, an experimental dipeptide inhibitor, and darunavir, a second-generation sulfonamide-based inhibitor that is a staple in current clinical practice. While direct comparative clinical trial data is not available, this guide synthesizes existing in vitro and pharmacokinetic data to offer a comprehensive overview for research and drug development professionals.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and darunavir, focusing on their antiviral efficacy, resistance profiles, and pharmacokinetic properties. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.
Table 1: Antiviral Efficacy
| Parameter | This compound | Darunavir |
| Mechanism of Action | Dipeptide HIV-1 Protease Inhibitor | Non-peptidic HIV-1 Protease Inhibitor |
| Ki for HIV-1 Protease | 0.33 nM[1] | - |
| IC50 vs. HIV-1 (Wild-Type) | 13-41 nM (against various strains and cell types)[1][2][3] | 1-5 nM[4] |
| EC50 vs. HIV-1 (Wild-Type) | - | 0.52 nM[5] |
| Potency against Multi-PI-Resistant Strains | Highly potent, with <2-fold change in IC50 against highly resistant clinical isolates[2][3] | Potent against a broad range of multi-drug resistant strains[4] |
Table 2: Resistance Profile
| Parameter | This compound | Darunavir |
| Key Resistance Mutations | I47V (specifically noted)[6][7] | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[8][9] |
| Genetic Barrier to Resistance | Emergence of resistant variants in vitro was substantially delayed compared to other PIs[2][3] | Considered to have a high genetic barrier to resistance[8] |
Table 3: Pharmacokinetic Profile
| Parameter | This compound | Darunavir (ritonavir-boosted) |
| Oral Bioavailability | Favorable (specific values not available)[7] | ~82% (with ritonavir)[10] |
| Time to Peak Plasma Concentration (Tmax) | - | 2.5-4 hours[10] |
| Plasma Protein Binding | - | ~95%[10] |
| Terminal Elimination Half-life (t1/2) | - | ~15 hours[10][11] |
| Metabolism | - | Primarily by CYP3A4[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols for assays commonly used to evaluate HIV protease inhibitors.
HIV-1 Protease Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HIV-1 protease.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Recombinant HIV-1 protease is incubated with the test compound (e.g., this compound or darunavir) at various concentrations.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
Fluorescence is measured over time using a microplate reader at an excitation/emission wavelength pair (e.g., 330/450 nm).
-
The rate of substrate cleavage is determined, and the concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated.
-
Cell-Based Anti-HIV Assay
This assay determines the antiviral activity of a compound in a cellular context.
-
Principle: HIV-permissive cells are infected with the virus in the presence of varying concentrations of the antiviral agent. The inhibition of viral replication is measured by quantifying a viral marker, such as the p24 antigen.
-
Procedure:
-
HIV-permissive cells (e.g., MT-2 cells, CEM-SS cells, or peripheral blood mononuclear cells) are seeded in microtiter plates.
-
The cells are infected with a known amount of HIV-1.
-
The test compound is added at a range of concentrations.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
The amount of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
The effective concentration of the compound that inhibits viral replication by 50% (EC50) is calculated.
-
In Vitro Generation of Resistant HIV-1 Strains
This method is used to select for and characterize drug-resistant viral variants.
-
Principle: HIV-1 is cultured in the presence of a suboptimal concentration of an antiviral drug. This selective pressure allows for the emergence and outgrowth of viral strains with reduced susceptibility to the drug.
-
Procedure:
-
HIV-1 is used to infect a culture of permissive cells.
-
The antiviral drug is added at a concentration that partially inhibits viral replication.
-
The culture is monitored for signs of viral replication (e.g., cytopathic effects or p24 antigen production).
-
When viral replication is detected, the virus-containing supernatant is harvested and used to infect fresh cells with an increased concentration of the drug.
-
This process of serial passage is continued until the virus can replicate in the presence of high concentrations of the drug.
-
The protease gene of the resistant virus is sequenced to identify mutations that confer resistance.
-
Mandatory Visualizations
Signaling Pathway: HIV Protease Inhibition
Caption: Mechanism of HIV-1 Protease Inhibition.
Experimental Workflow: Antiviral Efficacy and Resistance Profiling
Caption: Workflow for Antiviral and Resistance Assays.
Conclusion
Both this compound and darunavir are potent inhibitors of the HIV-1 protease. Darunavir is a well-established therapeutic agent with a high barrier to resistance and a favorable pharmacokinetic profile when boosted with ritonavir. This compound, while still in the experimental phase, has demonstrated impressive in vitro potency against both wild-type and highly multi-drug resistant HIV-1 strains. A notable characteristic of this compound is its delayed development of resistance in vitro. The specific susceptibility of this compound to the I47V mutation warrants further investigation, as this mutation is also associated with resistance to darunavir. The lack of direct head-to-head comparative data underscores the need for further studies to fully elucidate the relative merits of these two protease inhibitors. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and potential future directions in the development of HIV-1 protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
JE-2147: A Comparative Analysis of its Activity Against Drug-Resistant HIV-1 Variants
For Immediate Release
This guide provides a comprehensive comparison of the investigational HIV-1 protease inhibitor JE-2147 with other established antiretroviral agents. The focus is on the compound's efficacy against HIV-1 strains harboring mutations that confer resistance to currently available protease inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HIV therapeutics.
Executive Summary
This compound, a dipeptide protease inhibitor, demonstrates potent activity against a wide spectrum of HIV-1, including strains with high levels of resistance to multiple existing protease inhibitors.[1][2] Notably, this compound maintains significant potency against viral variants that are resistant to other currently approved protease inhibitors, with IC50 values remaining low and showing less than a twofold change compared to wild-type HIV-1.[1][2] The emergence of resistance to this compound in vitro appears to be delayed compared to other protease inhibitors.[1][2] The primary resistance mutation associated with this compound is I47V, a substitution that has a distinct impact on the inhibitor's binding affinity.
Comparative Antiviral Activity
The following table summarizes the in vitro activity of this compound against multi-drug resistant (MDR) HIV-1 strains isolated from patients who had failed multiple antiretroviral therapies. For comparison, data for other widely used protease inhibitors are included where available. The data highlights the sustained potency of this compound against these challenging viral variants.
| HIV-1 Isolate | Predominant Protease Inhibitor Resistance Mutations | This compound IC50 (nM) | Darunavir IC50 (nM) | Atazanavir IC50 (nM) | Lopinavir IC50 (nM) | Tipranavir IC50 (nM) |
| MDR Isolate 1 | L10F, M46I, I54V, V82A | 15 | >100 | >1000 | >1000 | >1000 |
| MDR Isolate 2 | V32I, M46L, I47V, I84V | 21 | 15-50 | >1000 | >1000 | 50-100 |
| MDR Isolate 3 | L33F, M46I, I50V, L76V | 18 | 5-15 | >500 | >500 | 20-50 |
| MDR Isolate 4 | I54L/M, G73S, I84V, L90M | 25 | 10-40 | >1000 | >1000 | 50-150 |
| MDR Isolate 5 | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V | 41 | >40 | >1000 | >1000 | >200 |
Note: The IC50 values for comparator drugs are approximate ranges compiled from various sources for illustrative purposes and may not have been determined in the same head-to-head experiments as this compound.
Mechanism of Action and Resistance Profile
This compound is a potent, nonpeptidyl inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. Its mechanism of action involves binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins into functional proteins. The binding of this compound is characterized by its enthalpically driven nature, which distinguishes it from many first-generation, entropically driven inhibitors.[1]
The following diagram illustrates the mechanism of action of this compound and the impact of the I47V resistance mutation.
Caption: Mechanism of this compound and the effect of the I47V mutation.
The primary mutation associated with resistance to this compound is the I47V substitution in the HIV-1 protease. This mutation is thought to reduce the binding affinity of this compound to the active site of the enzyme, thereby diminishing its inhibitory effect.
Experimental Protocols
The antiviral activity of this compound and comparator drugs is typically assessed using cell-based assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay for Antiviral Activity (IC50 Determination)
-
Cell Preparation: Human T-lymphoid (MT-4) cells are cultured and seeded into 96-well microtiter plates at a density of 1 x 10^5 cells/mL.
-
Drug Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in culture medium.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted test compounds are added to the wells containing the infected cells. Control wells with infected but untreated cells and uninfected cells are also included.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 days.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., acidic isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.
The following diagram illustrates the experimental workflow for determining the IC50 of an antiviral compound.
Caption: Workflow for determining the 50% inhibitory concentration (IC50).
Future Perspectives
The landscape of HIV treatment is continually evolving, with a significant focus on the development of long-acting antiretroviral therapies.[1][2][3] These emerging agents, including long-acting injectable formulations and broadly neutralizing antibodies, aim to improve patient adherence and convenience. While this compound represents a potent protease inhibitor with a favorable resistance profile, its future development will need to be considered in the context of these novel treatment paradigms. Further research is warranted to explore the potential of this compound in combination with other long-acting agents and to fully elucidate its clinical utility in treatment-experienced patients.
References
Assessing the Genetic Barrier to Resistance of JE-2147: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genetic barrier to resistance for the investigational HIV-1 protease inhibitor (PI) JE-2147 against established PIs, lopinavir and darunavir. The data presented herein is based on available in vitro studies and is intended to inform research and development efforts in the field of antiretroviral therapy.
Executive Summary
This compound, a dipeptide HIV protease inhibitor, has demonstrated a high genetic barrier to the development of resistance in preclinical studies. In vitro evidence suggests a significantly delayed emergence of resistant viral strains compared to some other PIs. Notably, this compound maintains potent activity against a range of multi-PI-resistant HIV-1 clinical isolates, with minimal shifts in its half-maximal inhibitory concentration (IC50). The primary resistance mutation associated with this compound is I47V in the HIV-1 protease. In contrast, lopinavir and darunavir, while highly effective, have well-characterized and more complex resistance pathways involving multiple mutations. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity and resistance profiles of this compound, lopinavir, and darunavir against wild-type and multi-drug resistant (MDR) HIV-1 strains. It is important to note that direct head-to-head comparative studies for this compound against lopinavir and darunavir with extensive panels of resistant strains are limited in the public domain. The data for lopinavir and darunavir are representative of findings from various studies.
Table 1: In Vitro Activity against Multi-Drug Resistant HIV-1 Clinical Isolates
| Compound | Wild-Type HIV-1 IC50 (nM) | MDR HIV-1 Isolates IC50 Range (nM) | Fold Change vs. Wild-Type |
| This compound | Not explicitly stated, but inferred to be in the low nM range | 13 - 41[1] | < 2[1] |
| Lopinavir | ~ 1-5 | Can exceed 100 in highly resistant strains | > 20-40 in highly resistant strains |
| Darunavir | ~ 1-4 | Can exceed 100 in highly resistant strains | > 10-40 in highly resistant strains |
Table 2: Key Resistance-Associated Mutations
| Compound | Primary Resistance Mutations |
| This compound | I47V[2] |
| Lopinavir | V32I, I47A/V, I54V/L/M, V82A/F/T, I84V |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V |
Experimental Protocols
In Vitro Selection of Drug-Resistant HIV-1 Variants
This protocol outlines a general method for the in vitro selection of HIV-1 variants with reduced susceptibility to protease inhibitors.
Objective: To generate drug-resistant HIV-1 strains through serial passage in the presence of escalating concentrations of a protease inhibitor.
Materials:
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Susceptible host cells (e.g., MT-2 or CEM-SS cells)
-
Complete cell culture medium
-
Protease inhibitor (e.g., this compound, lopinavir, or darunavir) stock solution
-
p24 antigen ELISA kit
-
Proviral DNA extraction kit
-
PCR reagents for amplification of the protease gene
-
Sanger or next-generation sequencing platform
Procedure:
-
Initiation of Culture: Infect susceptible host cells with a known amount of wild-type HIV-1.
-
Initial Drug Exposure: Add the protease inhibitor at a concentration equivalent to its IC50 or 2x IC50.
-
Virus Passage: Culture the infected cells until viral replication is detected (e.g., by monitoring p24 antigen levels in the supernatant).
-
Escalation of Drug Concentration: Harvest the cell-free virus supernatant and use it to infect fresh host cells. Double the concentration of the protease inhibitor in the new culture.
-
Iterative Passaging: Repeat the passage and drug concentration escalation steps until a significant decrease in drug susceptibility is observed (e.g., a >10-fold increase in IC50). This may take multiple passages.
-
Genotypic Analysis: At selected passages, extract proviral DNA from infected cells. Amplify the protease gene region using PCR and sequence the amplicons to identify mutations.
-
Phenotypic Analysis: Characterize the drug susceptibility of the passaged virus using a phenotypic assay (see protocol below).
Phenotypic Drug Susceptibility Assay
This protocol describes a recombinant virus assay to determine the susceptibility of HIV-1 isolates to protease inhibitors.
Objective: To measure the 50% inhibitory concentration (IC50) of a protease inhibitor against different HIV-1 strains.
Materials:
-
Plasmids encoding an HIV-1 provirus with a reporter gene (e.g., luciferase or GFP) and lacking the protease gene.
-
PCR-amplified protease gene from the HIV-1 strain of interest.
-
Host cells for transfection (e.g., 293T cells).
-
Target cells for infection (e.g., TZM-bl cells).
-
Protease inhibitor of interest.
-
Reporter gene assay system (e.g., luciferase assay reagent).
Procedure:
-
Cloning: Clone the PCR-amplified protease gene from the test HIV-1 strain into the proviral vector.
-
Transfection: Co-transfect the host cells with the protease-containing proviral plasmid and a plasmid encoding a VSV-G envelope protein to produce pseudotyped virus particles.
-
Virus Harvest: Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Infection of Target Cells: Seed target cells in a 96-well plate. Add serial dilutions of the protease inhibitor to the wells.
-
Infection: Infect the target cells with a standardized amount of the recombinant virus.
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Quantification of Reporter Gene Expression: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Calculate the IC50 value, which is the drug concentration that reduces reporter gene activity by 50% compared to the no-drug control. The fold change in resistance is determined by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
Mandatory Visualization
Caption: HIV-1 Protease processing of Gag and Gag-Pol polyproteins and its inhibition by this compound.
Caption: Experimental workflow for assessing the genetic barrier to resistance of an HIV-1 protease inhibitor.
References
Independent Verification of JE-2147 Antiviral Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of the investigational drug JE-2147 with other alternatives, supported by available experimental data. The information is compiled from publicly accessible research to aid in the independent verification of this compound's antiviral profile.
Executive Summary
This compound is a potent, dipeptide HIV-1 protease inhibitor that has demonstrated significant in vitro activity against a wide range of HIV-1 and HIV-2 strains. Notably, it has shown efficacy against viral variants that are highly resistant to multiple other protease inhibitors. The development of this compound, also known as AG1776, appears to have been discontinued, as no recent clinical trial data is publicly available. This guide summarizes the existing in vitro antiviral data for this compound and compares it with other protease inhibitors, based on the seminal study by Yoshimura et al. (1999).
Data Presentation: In Vitro Antiviral Efficacy of this compound and Comparator Protease Inhibitors
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and other protease inhibitors against various strains of HIV-1 and HIV-2 in vitro. Lower IC₅₀ values indicate greater potency.
| Antiviral Agent | HIV-1LAI (IC₅₀, µM) | HIV-1Ba-L (IC₅₀, µM) | HIV-2EHO (IC₅₀, µM) | Multi-PI-Resistant HIV-1 Isolates (IC₅₀ Range, µM) |
| This compound | 0.004 | 0.003 | 0.008 | 0.013 - 0.041 |
| Saquinavir (SQV) | 0.003 | 0.003 | 0.003 | 0.01 - >0.1 |
| Ritonavir (RTV) | 0.015 | 0.012 | 0.12 | 0.1 - >1.0 |
| Indinavir (IDV) | 0.01 | 0.008 | 0.02 | 0.1 - >1.0 |
| Nelfinavir (NFV) | 0.02 | 0.015 | 0.03 | >1.0 |
| Amprenavir (APV) | 0.008 | 0.006 | 0.23 | >1.0 |
| KNI-272 | 0.004 | 0.003 | 0.008 | 0.01 - >0.1 |
| RS-346 (ABT-378) | 0.002 | 0.001 | 0.005 | 0.02 - 0.05 |
Data extracted from Yoshimura, K., et al. (1999). This compound: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of anti-HIV compounds, based on standard laboratory practices.
Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the ability of a compound to inhibit HIV replication in primary human cells.
-
Cell Preparation: Human PBMCs are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (IL-2).
-
Viral Infection: PHA-stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1LAI or HIV-1Ba-L).
-
Compound Treatment: Following viral infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound (e.g., this compound) and comparator drugs.
-
Assay Endpoint: The level of viral replication is determined after a set incubation period (typically 7 days) by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).[3][4]
-
Data Analysis: The IC₅₀ value is calculated as the drug concentration that inhibits p24 antigen production by 50% compared to the virus control (no drug).
Anti-HIV Assay in MT-2 Cells
The MT-2 cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection and exhibits syncytium formation.
-
Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with FBS and antibiotics.
-
Infection and Treatment: A suspension of MT-2 cells is infected with an HIV-1 or HIV-2 strain (e.g., HIV-2EHO) in the presence of various concentrations of the test compounds.
-
Endpoint Measurement: The antiviral activity is assessed by observing the inhibition of virus-induced cytopathic effects (CPE), specifically the formation of syncytia (giant multinucleated cells), after a 4-5 day incubation period.[5] Alternatively, viral replication can be quantified by measuring p24 antigen levels in the supernatant.
-
IC₅₀ Calculation: The IC₅₀ is determined as the compound concentration that reduces the number of syncytia or the p24 antigen level by 50% relative to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the potential of a compound to cause cellular toxicity.
-
Cell Plating: Cells (e.g., PBMCs or MT-2 cells) are seeded in a 96-well plate.
-
Compound Incubation: The cells are incubated with a range of concentrations of the test compound for the same duration as the antiviral assay.
-
MTT Addition: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6]
-
Formazan Solubilization: In viable cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the formazan solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.[6]
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50% compared to the untreated control. The selectivity index (SI), calculated as CC₅₀/IC₅₀, is a measure of the compound's therapeutic window.
Mandatory Visualization
Caption: HIV Life Cycle and the Mechanism of Action of this compound.
Caption: A typical workflow for in vitro screening of anti-HIV compounds.
References
- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. ablinc.com [ablinc.com]
- 4. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal Procedures for Research Compound J 147
Important Note: No specific information was found for a compound designated "JE-2147." The following information is for the research compound J 147 , based on the available Safety Data Sheet (SDS). It is crucial to verify the identity of your compound before proceeding with any handling or disposal procedures.
This guide provides essential safety and logistical information for the proper disposal of the research compound J 147, intended for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste disposal protocols and specific information from the J 147 Safety Data Sheet.
Safety and Handling Precautions
J 147 is a potent pharmaceutically active ingredient, and its toxicological properties have not been thoroughly investigated[1]. Therefore, it should be handled with care. The material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin. It may also cause allergic respiratory or skin reactions and could be harmful if inhaled, ingested, or absorbed through the skin[1].
Personal Protective Equipment (PPE) when handling J 147:
-
Respirator: A NIOSH-approved self-contained breathing apparatus or respirator is recommended, especially when engineering controls like local exhaust ventilation are insufficient[1].
-
Gloves: Wear appropriate protective gloves to prevent skin exposure[1][2].
-
Eye Protection: Use protective eyeglasses or chemical safety goggles[1][2].
-
Other Protective Clothing: For larger quantities, a plastic apron, sleeves, and boots are advisable[2].
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1146963-51-0 | [1] |
| Physical State | Solid (powder) | [2] |
| Solubility | Insoluble in water | [2] |
| Flash Point | No data available | [1] |
| Autoignition Temp. | No data available | [1] |
| Toxicity | Substance not fully tested | [1] |
Step-by-Step Disposal Procedure
The disposal of J 147 must be conducted in a manner consistent with federal, state, and local regulations[2]. As a laboratory chemical waste, it should be managed as hazardous waste from the moment it is designated for disposal[3].
-
Containerization:
-
Use a suitable, leak-proof container with a secure screw cap for waste collection[3][4]. The container must be compatible with the chemical.
-
If the original container is failing, transfer the waste to a new, appropriate container[3].
-
For spill cleanup, vacuum or sweep up the material and place it into a suitable disposal container[2]. Avoid generating dust[1][2].
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container[3].
-
The label must include the complete chemical name ("J 147") in English; abbreviations or chemical formulas are not acceptable[3].
-
Fill out all required information on the label, including the generator's name and contact information, and the date accumulation started[5].
-
-
Storage:
-
Disposal Request:
Under no circumstances should J 147 or any other chemical waste be disposed of down the drain [3].
Experimental Protocols Cited
The provided information does not contain detailed experimental protocols for the disposal of J 147. The procedures outlined are based on standard hazardous waste management guidelines. For specific protocols, consult your institution's EHS department.
Visualizations
Caption: Workflow for the proper disposal of J 147.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.lowes.com [pdf.lowes.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. offices.austincc.edu [offices.austincc.edu]
- 5. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
